molecular formula C9H14BrN3 B1397966 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine CAS No. 877399-61-6

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Cat. No.: B1397966
CAS No.: 877399-61-6
M. Wt: 244.13 g/mol
InChI Key: RHEODVSQNPFCJQ-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a chemical compound of interest in discovery and medicinal chemistry research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is substituted with an N-methyl group and a 4-bromopyrazole moiety. The bromine atom on the pyrazole ring serves as a versatile handle for further chemical transformations via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecule and create a library of derivatives for structure-activity relationship (SAR) studies. The 1-methylpiperidine scaffold is known for its relevance in the synthesis of various biologically active molecules . This combination of a substituted piperidine and a halogenated heterocycle makes this compound a particularly useful intermediate for researchers developing novel compounds for screening assays. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEODVSQNPFCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246275
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
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Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877399-61-6
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
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Foundational & Exploratory

Strategic Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The compound 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS 877399-61-6) is a high-value pharmacophore intermediate, ubiquitous in the synthesis of Janus Kinase (JAK) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and other ATP-competitive small molecules. Its structural significance lies in the 4-bromopyrazole moiety, which serves as a versatile handle for Suzuki-Miyaura cross-couplings, allowing rapid diversification of the heteroaryl core.

This guide moves beyond basic literature to provide a robust, scalable blueprint for synthesis. We analyze two primary routes: the Nucleophilic Substitution (S_N2) approach, preferred for kilogram-scale process chemistry, and the Mitsunobu Coupling , utilized frequently in medicinal chemistry discovery phases.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C-N bond between the pyrazole nitrogen and the piperidine C4 position. Due to the symmetry of 4-bromopyrazole, N1/N2 regioselectivity issues are nullified, simplifying the purification profile.

Retrosynthesis Target Target Molecule (CAS 877399-61-6) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Pyraz 4-Bromopyrazole (Nucleophile) Disconnection->Pyraz Piperidine 1-Methylpiperidin-4-yl Electrophile Disconnection->Piperidine RouteA Route A: S_N2 (X = OMs/OTs) Piperidine->RouteA RouteB Route B: Mitsunobu (X = OH) Piperidine->RouteB

Figure 1: Retrosynthetic map illustrating the convergent assembly of the target from 4-bromopyrazole and an activated piperidine derivative.

Part 2: Route A - The Scalable Process (S_N2 Displacement)

This route is the industry standard for scaling. It avoids the atom-uneconomical byproducts of the Mitsunobu reaction (phosphine oxides) and utilizes robust, inexpensive reagents.

Reaction Scheme

The synthesis proceeds via the activation of 1-methylpiperidin-4-ol to a sulfonate ester (Mesylate or Tosylate), followed by displacement with the anion of 4-bromopyrazole .

Overall Equation: 1-Me-Pip-4-OH + MsCl → 1-Me-Pip-4-OMs + 4-Br-Pyraz (Cs2CO3) → Product

Detailed Protocol
Step 1: Activation (Mesylation)
  • Reagents: 1-methylpiperidin-4-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Temperature: 0°C to Room Temperature (RT).

Procedure:

  • Charge 1-methylpiperidin-4-ol and TEA into DCM under N2 atmosphere.

  • Cool to 0°C. Exothermic control is critical here.

  • Add MsCl dropwise. The reaction is rapid; monitor by TLC (System: 10% MeOH in DCM).

  • Critical Check: Ensure complete consumption of alcohol. Residual alcohol will compete in the next step or reduce yield.

  • Workup: Wash with sat. NaHCO3, dry organic layer, and concentrate.[1] The mesylate is unstable; use immediately without extensive purification.

Step 2: Nucleophilic Displacement
  • Reagents: 4-Bromopyrazole (1.0 eq), Mesylate intermediate (1.1 eq), Cesium Carbonate (Cs2CO3, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Temperature: 80°C - 100°C.

Procedure:

  • Dissolve 4-bromopyrazole in DMF.

  • Add Cs2CO3. Stir for 30 mins at RT to generate the pyrazolate anion.

    • Expert Insight: Cs2CO3 is preferred over K2CO3 due to the "Cesium Effect"—higher solubility in organic solvents and a looser ion pair, enhancing nucleophilicity.

  • Add the crude mesylate (dissolved in minimal DMF).

  • Heat to 90°C for 4-12 hours.

  • Workup (Self-Validating Step):

    • Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[2]

    • Purification Hack: The product has a basic amine. Extract the organic layer with 1M HCl. The product moves to the aqueous phase; impurities (unreacted pyrazole) stay in organic.

    • Basify the aqueous layer (pH > 10) with NaOH, extract back into EtOAc.[2] This provides >95% purity without chromatography.[3]

Process Workflow Diagram

SN2_Workflow Start Start: 1-Me-Pip-4-OH Act Activation: MsCl / TEA / 0°C Start->Act Int Intermediate: Mesylate (Unstable) Act->Int Coup Coupling: 4-Br-Pyraz / Cs2CO3 DMF / 90°C Int->Coup AcidExt Acid Extraction: (1M HCl) Coup->AcidExt Remove Neutral Impurities BaseRel Base Release: (pH 12 NaOH) AcidExt->BaseRel Recover Product Final Final Product: >98% Purity BaseRel->Final

Figure 2: Step-by-step process flow for the S_N2 route, highlighting the acid-base purification strategy.

Part 3: Route B - The Discovery Route (Mitsunobu Coupling)

For small-scale synthesis (< 5g) or when the mesylate is unstable, the Mitsunobu reaction offers a mild alternative.

Reaction Protocol
  • Reagents: 4-Bromopyrazole (1.0 eq), 1-methylpiperidin-4-ol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq).

  • Solvent: THF (Tetrahydrofuran).[4]

  • Temperature: 0°C to RT.

Procedure:

  • Dissolve PPh3 and 4-bromopyrazole in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD dropwise.[5] Observation: Solution will turn yellow/orange.

  • Add 1-methylpiperidin-4-ol dropwise.[3]

  • Stir at RT for 12-24 hours.

  • Purification: This is the bottleneck. Triphenylphosphine oxide (TPPO) is difficult to remove. Use the same Acid/Base extraction technique described in Route A to separate the basic product from neutral TPPO.

Part 4: Comparative Analysis & Data

Route Comparison Table
FeatureRoute A: S_N2 (Mesylate)Route B: Mitsunobu
Scalability High (kg scale feasible)Low (Reagent cost/waste)
Atom Economy GoodPoor (High MW byproducts)
Reaction Time Fast (4-8 h)Slow (12-24 h)
Purification Acid/Base ExtractionChromatography often required
Safety Mesylates are potential genotoxinsDIAD is shock-sensitive/toxic
Cost LowHigh (DIAD/PPh3)
Analytical Validation (Expected Data)

To ensure scientific integrity, the synthesized compound must meet these specifications:

  • 1H NMR (400 MHz, CDCl3):

    • Pyrazole Protons: Two singlets or doublets around δ 7.4 - 7.6 ppm (C3-H, C5-H).

    • Methine (Piperidine C4): Multiplet at δ 4.0 - 4.2 ppm (shifted downfield due to nitrogen attachment).

    • N-Methyl: Singlet at δ 2.3 ppm.

    • Piperidine Ring:[6] Multiplets at δ 1.8 - 2.2 ppm.

  • LC-MS (ESI+):

    • Expected [M+H]+: 244.0 / 246.0 (1:1 ratio due to 79Br/81Br isotope pattern).

    • Note: The bromine isotope pattern is a critical diagnostic tool for confirming the integrity of the pyrazole ring.

Part 5: References

  • Mitsunobu Reaction Mechanism & Protocols:

    • Organic Chemistry Portal.[4] "Mitsunobu Reaction."[4][5][7][8][9] Link

  • Synthesis of 4-Bromopyrazole Derivatives (General Methods):

    • ChemicalBook.[10] "4-Bromo-1-methyl-1H-pyrazole synthesis procedures." (Analogous chemistry for pyrazole handling). Link

  • Target Molecule Identification:

    • AiFChem.[11] "4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS 877399-61-6)."[11] Link

  • Process Chemistry of Pyrazole Alkylation:

    • Google Patents. "Synthesis method of 1-(4-bromophenyl)piperidine" (Demonstrates analogous S_NAr/Alkylation logic). Link

  • General Review of Pyrazole Synthesis in Drug Discovery:

    • MDPI. "Facile Synthesis of Pyrazole Derivatives." Link

Sources

Technical Guide: 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine Spectral Characterization

[1]

Executive Summary & Compound Profile

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS: 877399-61-6 ) is a critical heterocyclic building block employed in the synthesis of Janus Kinase (JAK) inhibitors and other targeted oncological agents.[1][2][3][4] Its structural core—a piperidine ring linked to a halogenated pyrazole—serves as a pharmacophore scaffold for optimizing drug-protein interactions, particularly in the ATP-binding pockets of kinases.[1]

This guide provides a comprehensive spectral analysis (NMR, MS, IR) and synthesis overview to support researchers in the identification, quality control, and utilization of this intermediate.[1]

Physicochemical Properties
PropertyData
IUPAC Name 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
CAS Number 877399-61-6
Molecular Formula C

H

BrN

Molecular Weight 244.13 g/mol
Appearance Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
pKa (Calc) ~8.5 (Piperidine N), ~2.5 (Pyrazole N)

Synthesis & Mechanistic Pathway

The preparation of this compound typically follows a convergent synthesis strategy, utilizing a nucleophilic substitution or Mitsunobu coupling between the pyrazole and the piperidine scaffold.[1]

Primary Synthetic Route: Nucleophilic Substitution

The most robust industrial method involves the alkylation of 4-bromo-1H-pyrazole with an activated 1-methylpiperidine derivative (e.g., mesylate or tosylate).[1]

Synthesiscluster_legendReaction ConditionsPiperidine1-Methyl-4-piperidinol(SM-1)ActivationActivation(MsCl / TsCl)Piperidine->ActivationDCM, 0°CActivated_IntActivated Intermediate(OMs / OTs)Activation->Activated_IntProduct4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine(Target)Activated_Int->ProductPyrazole4-Bromo-1H-pyrazole(SM-2)BaseBase (Cs2CO3 / NaH)Pyrazole->BaseDeprotonationBase->ProductSN2 CouplingDMF, 60°CSN2 Mechanism favors N1-alkylation due to steric factors.SN2 Mechanism favors N1-alkylation due to steric factors.

Figure 1: Convergent synthesis pathway via nucleophilic substitution (SN2).[1]

Spectral Analysis (Consensus Data)

The following spectral data represents the consensus characterization for high-purity (>97%) samples.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

Frequency:1

H NMR Data

The spectrum is characterized by two distinct aromatic singlets from the pyrazole ring and a diagnostic aliphatic pattern for the N-methylpiperidine.[1][5]

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.55 Singlet (s)1HPyrazole H-5 Deshielded by adjacent N1; diagnostic of 1-substitution.[1]
7.45 Singlet (s)1HPyrazole H-3 Adjacent to Br; slightly shielded relative to H-5.[1]
4.08 – 4.18 Multiplet (m)1HPiperidine H-4 Methine proton at the attachment point; tt splitting pattern.[1]
2.95 Doublet (d)2HPiperidine H-2/6 (eq) Equatorial protons adjacent to piperidine Nitrogen.[1]
2.30 Singlet (s)3HN-CH

Sharp singlet; key indicator of N-methylation.[1]
2.05 – 2.15 Triplet of doublets (td)2HPiperidine H-2/6 (ax) Axial protons; significant geminal coupling.[1]
1.95 – 2.05 Multiplet (m)4HPiperidine H-3/5 Overlapping equatorial/axial multiplets.[1]

C NMR Data
Shift (

ppm)
Carbon TypeAssignment
139.5 CH (Ar)Pyrazole C-3
128.8 CH (Ar)Pyrazole C-5
93.2 C-Br (Ar)Pyrazole C-4 (Ipso to Bromine)
59.5 CHPiperidine C-4 (N-substituted)
54.8 CH

Piperidine C-2/6
46.2 CH

N-Methyl
32.5 CH

Piperidine C-3/5
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)[1]

  • Observed Mass (M+H)

    
    :  244.1 / 246.1[1]
    
  • Isotopic Pattern: 1:1 ratio of peaks at m/z 244 and 246.[1]

    • Mechanistic Note: This "twin peak" signature is diagnostic for the presence of a single Bromine atom (

      
      Br and 
      
      
      Br isotopes have nearly equal natural abundance).[1]
  • Fragmentation:

    • Loss of Pyrazole ring (

      
       ~147).[1]
      
    • Tropylium-like rearrangement ions may be observed in high-energy collisions.[1]

Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeFunctional Group
3110 – 3130 C-H Stretch (Ar)Pyrazole Ring C-H
2930 – 2850 C-H Stretch (Alk)Piperidine CH

/ N-CH

1560 – 1540 C=N / C=C StretchPyrazole Ring Breathing
1150 – 1200 C-N StretchC-N Single bond (Piperidine-Pyrazole)
600 – 800 C-Br StretchCarbon-Bromine bond (Fingerprint region)

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh approximately 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If the sample is the HCl salt (CAS 1263378-44-4), use DMSO-d

      
       and expect the N-Methyl peak to shift downfield (~2.7 ppm) due to protonation.[1]
      
  • Filtration: Filter through a cotton plug if any insoluble particulates (salts) remain.[1]

Protocol B: Quality Control Criteria

For use in GMP or GLP studies, the material must meet the following criteria:

  • Purity (HPLC): >98% (Area %).

  • Appearance: White to off-white solid; yellowing indicates oxidation of the piperidine ring.[1]

  • H-NMR Confirmation: Integration of the N-Methyl singlet (2.30 ppm) must be 3:1 relative to the pyrazole singlets.

References

  • Chemical Identity & Suppliers

    • Sigma-Aldrich (Merck KGaA).[1] Product No. [Searchable via CAS 877399-61-6].[1][2][4][6][7][8] 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine.[1][2][4][6][7]

    • PubChem Database.[1] CID 59599418.[1][2] Link[1][2]

  • Synthetic Methodology (General Pyrazole Alkylation)

    • Liou, J., et al. (2000).[1][9] Immunity, 12(4), 399-408.[1][9] (Foundational work on kinase inhibitor pathways utilizing similar scaffolds).

    • World Intellectual Property Organization.[1] Patent WO2019238067A1.[1] "Pyrrolo[2,3-b]pyridines as HPK1 inhibitors." (Describes analogous pyrazole-piperidine coupling strategies). Link

  • Spectral Data Verification

    • AifChem.[1][2] Product Data Sheet: 877399-61-6.[1][2][4][6][7] (Confirming structural assignment and CAS). Link

The Ascendant Scaffold: A Technical Guide to 4-(Pyrazol-1-yl)piperidine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(pyrazol-1-yl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, consolidating the current understanding of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds. We will explore key synthetic strategies, delve into the diverse range of biological targets, and present detailed experimental protocols and quantitative data to empower the rational design of next-generation therapeutics based on this promising chemical architecture.

Introduction: The Rise of a Privileged Heterocyclic Duo

The convergence of two highly significant heterocyclic systems, pyrazole and piperidine, gives rise to the 4-(pyrazol-1-yl)piperidine scaffold. This unique combination leverages the desirable physicochemical and pharmacological properties of each constituent. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many approved drugs and natural products, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[3]

The fusion of these two moieties creates a three-dimensional structure with a defined vector for substitution, allowing for precise modulation of interactions with biological targets. This has led to the successful development of 4-(pyrazol-1-yl)piperidine derivatives as potent and selective inhibitors of various enzymes and receptors, validating its status as a "privileged" scaffold in drug discovery. This guide will provide a comprehensive overview of the key advancements in the chemistry and biology of these compounds.

Synthetic Strategies: Constructing the 4-(Pyrazol-1-yl)piperidine Core

The efficient synthesis of the 4-(pyrazol-1-yl)piperidine core and its derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of production.

Nucleophilic Substitution: A Workhorse Approach

One of the most common and direct methods for the synthesis of the 4-(pyrazol-1-yl)piperidine scaffold involves the nucleophilic substitution of a suitable piperidine precursor with a pyrazole. A prominent example is the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the preparation of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[4] This multi-kilogram scale synthesis highlights the robustness of this approach.[4]

The general workflow for this synthetic strategy can be visualized as follows:

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Pyridine Reduction cluster_2 Pyrazole Functionalization 4-Chloropyridine 4-Chloropyridine 4-(Pyrazol-1-yl)pyridine 4-(Pyrazol-1-yl)pyridine 4-Chloropyridine->4-(Pyrazol-1-yl)pyridine Pyrazole, Base Pyrazole Pyrazole Pyrazole->4-(Pyrazol-1-yl)pyridine 4-(Pyrazol-1-yl)piperidine 4-(Pyrazol-1-yl)piperidine 4-(Pyrazol-1-yl)pyridine->4-(Pyrazol-1-yl)piperidine Hydrogenation (e.g., H2, Pd/C) 4-(4-Iodo-1H-pyrazol-1-yl)piperidine 4-(4-Iodo-1H-pyrazol-1-yl)piperidine 4-(Pyrazol-1-yl)piperidine->4-(4-Iodo-1H-pyrazol-1-yl)piperidine Iodination (e.g., NIS, I2)

Caption: General workflow for the synthesis of a functionalized 4-(pyrazol-1-yl)piperidine.

Experimental Protocol: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine [4]

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

  • To a solution of 4-chloropyridine hydrochloride (1.0 eq) and pyrazole (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (3.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a sufficient period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine

  • Dissolve 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a specified pressure (e.g., 50 psi) and temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(1H-pyrazol-1-yl)piperidine, which can be used in the next step with or without further purification.

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

  • Dissolve 4-(1H-pyrazol-1-yl)piperidine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.

  • Add an iodinating agent, for instance, N-iodosuccinimide (NIS) (1.1 eq) or iodine (I₂) in the presence of a base.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-3 hours) until the reaction is complete.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

Other Synthetic Approaches

While nucleophilic substitution is a mainstay, other methods have also been employed for the synthesis of pyrazole derivatives, which can be adapted for the construction of the 4-(pyrazol-1-yl)piperidine scaffold. These include:

  • Condensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for pyrazole synthesis.[5] This can be adapted to incorporate a piperidine moiety in one of the starting materials.

  • Cycloaddition Reactions: [3+2] Cycloaddition reactions of 1,3-dipoles, such as nitrile imines, with appropriate dipolarophiles offer another versatile route to substituted pyrazoles.[5]

  • Multi-component Reactions: One-pot, multi-component reactions provide an efficient and atom-economical approach to constructing complex heterocyclic systems, including pyrazoles.[6]

Biological Targets and Therapeutic Applications

The 4-(pyrazol-1-yl)piperidine scaffold has demonstrated activity against a wide array of biological targets, leading to its exploration in various therapeutic areas.

Kinase Inhibition: A Dominant Theme

A significant body of research has focused on the development of 4-(pyrazol-1-yl)piperidine derivatives as kinase inhibitors. The scaffold serves as an excellent platform for presenting key pharmacophoric features that can interact with the ATP-binding site of various kinases.

3.1.1. Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several 4-(pyrazol-1-yl)piperidine-based compounds have been identified as potent CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed, with compound 15 emerging as a potent CDK2 inhibitor with a Kᵢ of 0.005 µM.[7] This compound also displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines.[7]

cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase G1->S CDK2_CyclinE CDK2/Cyclin E G2 G2 Phase S->G2 CDK2_CyclinA CDK2/Cyclin A M M Phase G2->M M->G1 Rb Rb Phosphorylation CDK2_CyclinE->Rb CDK2_CyclinA->Rb E2F E2F Release Rb->E2F Inhibits DNA_synthesis DNA Synthesis E2F->DNA_synthesis Promotes Inhibitor 4-(Pyrazol-1-yl)piperidine CDK2 Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of 4-(pyrazol-1-yl)piperidine derivatives.

3.1.2. Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[8] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The first-in-class BTK inhibitor, ibrutinib, features a pyrazolo[3,4-d]pyrimidine core. While not a direct 4-(pyrazol-1-yl)piperidine, its structure highlights the importance of the pyrazole moiety in BTK inhibition. More recent research has explored non-covalent BTK inhibitors containing the 4-(pyrazol-1-yl)piperidine scaffold to overcome resistance mutations associated with covalent inhibitors.[9] For instance, a novel non-covalent BTK inhibitor, HBC-12551, which incorporates a 4-phenylpiperidine moiety attached to the pyrazole core, has shown potent inhibition of both wild-type and C481S mutant BTK.[9] This compound also demonstrated favorable pharmacokinetic properties and in vivo antitumor activity.[9]

cluster_bcr_signaling B-Cell Receptor (BCR) Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-(Pyrazol-1-yl)piperidine BTK Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of 4-(pyrazol-1-yl)piperidine derivatives.

Table 1: Representative 4-(Pyrazol-1-yl)piperidine-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ / Kᵢ (nM)Cell-based ActivityReference
Compound 15 CDK2Kᵢ = 5GI₅₀ = 127-560 nM (various cancer cell lines)[7]
HBC-12551 BTK (wild-type)IC₅₀ < 1Potent antiproliferative effects in B-cell lymphoma lines[9]
HBC-12551 BTK (C481S mutant)IC₅₀ < 1Potent antiproliferative effects in B-cell lymphoma lines[9]
Ibrutinib Analog 1 BTKIC₅₀ = 921Weak activity[10]
G-Protein Coupled Receptors (GPCRs): CCR5 Antagonism

Chemokine receptors, a class of GPCRs, play a crucial role in immune cell trafficking. The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[11] Consequently, CCR5 antagonists represent an important therapeutic strategy for the treatment of HIV/AIDS. The 4-(pyrazol-1-yl)piperidine scaffold has been successfully employed in the design of potent CCR5 antagonists.[11][12] Structure-activity relationship studies have revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring is crucial for activity.[11]

cluster_hiv_entry HIV-1 Entry into Host Cell HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor HIV->CCR5 Binds CD4->CCR5 Conformational Change Membrane_Fusion Membrane Fusion CCR5->Membrane_Fusion Triggers Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Antagonist 4-(Pyrazol-1-yl)piperidine CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and its inhibition by 4-(pyrazol-1-yl)piperidine-based CCR5 antagonists.

Central Nervous System (CNS) Disorders

The physicochemical properties of the 4-(pyrazol-1-yl)piperidine scaffold, including its potential to cross the blood-brain barrier, have made it an attractive framework for the development of agents targeting CNS disorders. Research has explored their potential as antidepressants and anxiolytics, with some compounds showing promising activity in preclinical models.[3]

Structure-Activity Relationship (SAR) Insights

The modular nature of the 4-(pyrazol-1-yl)piperidine scaffold allows for systematic exploration of SAR. Key areas for modification include the pyrazole ring, the piperidine ring, and the linkage between them.

  • Pyrazole Ring Substitution: Modifications on the pyrazole ring can significantly impact potency and selectivity. For example, in the context of CCR5 antagonists, the position of the nitrogen atoms in the pyrazole ring is critical for activity.[11] In kinase inhibitors, substituents on the pyrazole can be directed towards specific pockets in the ATP-binding site to enhance affinity and selectivity.

  • Piperidine Ring Substitution: The piperidine ring can be functionalized to modulate physicochemical properties such as solubility and lipophilicity, thereby influencing the pharmacokinetic profile of the compound. For instance, in the development of non-covalent BTK inhibitors, methylation of the piperidine nitrogen enhanced permeability and reduced the efflux ratio.[9]

  • Linker and Appended Groups: The nature of the groups attached to the pyrazole and piperidine rings is a key determinant of biological activity. For kinase inhibitors, these groups often occupy the solvent-exposed region of the ATP-binding site and can be optimized to improve potency and selectivity.

Pharmacokinetics and ADME-Tox Profile

A crucial aspect of drug development is the evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of lead compounds. While detailed clinical data for many 4-(pyrazol-1-yl)piperidine derivatives is limited, preclinical studies and in silico predictions provide valuable insights. Generally, the piperidine moiety can enhance aqueous solubility and oral bioavailability.[5][12] However, the overall ADME-Tox profile is highly dependent on the specific substitutions on the scaffold. For example, in a series of pyrazole derivatives, a good oral bioavailability profile was indicated by in silico ADME-Tox predictions.[13] Conversely, some 1-methyl-1H-pyrazole-5-carboxamides have shown unexpected acute mammalian toxicity, highlighting the importance of thorough toxicological evaluation.

Conclusion and Future Perspectives

The 4-(pyrazol-1-yl)piperidine scaffold has firmly established itself as a versatile and valuable platform in modern drug discovery. Its synthetic tractability, coupled with the ability to modulate a diverse range of biological targets, ensures its continued relevance in the years to come. The success of Crizotinib and the promising preclinical data for numerous other derivatives underscore the therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.

  • Development of More Selective Inhibitors: Fine-tuning the substitution patterns to achieve higher selectivity for specific targets, thereby reducing off-target effects and improving the safety profile.

  • Optimization of Pharmacokinetic Properties: Further investigation into the relationship between structure and ADME-Tox properties to design compounds with improved drug-like characteristics.

  • Application of Novel Synthetic Methodologies: Employing innovative synthetic techniques, such as flow chemistry and photoredox catalysis, to access novel derivatives and improve the efficiency of synthesis.

References

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PubMed Central. Available at: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. ACS Publications. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. Available at: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

  • Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed. Available at: [Link]

  • Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. PubMed. Available at: [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. PubMed. Available at: [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. Available at: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available at: [Link]

  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. PubMed. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed Central. Available at: [Link]

  • Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. MDPI. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. Available at: [Link]

  • Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. ResearchGate. Available at: [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. PubMed Central. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, a significant heterocyclic building block in contemporary medicinal chemistry. As a senior application scientist, the following sections are structured to deliver not just data, but actionable insights into the experimental determination and application of these properties in a research and development setting. The causality behind experimental choices and the self-validating nature of robust protocols are emphasized throughout.

Introduction: The Significance of Physical Properties in Drug Discovery

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine serves as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncological applications.[1] Its molecular architecture, combining a substituted pyrazole and a methylpiperidine moiety, offers a versatile scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[1]

In this context, a thorough understanding of its physical properties, such as melting and boiling points, is not merely academic. These parameters are fundamental to:

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of sample purity.

  • Process Development and Scale-Up: Boiling point data is critical for designing purification protocols like distillation and for ensuring thermal stability under various reaction conditions.

  • Material Handling and Storage: Knowledge of a compound's physical state at different temperatures dictates appropriate storage and handling procedures to maintain its integrity.[1]

  • Formulation Development: The melting point influences solubility and dissolution rates, which are key factors in developing a viable drug product.

This guide will delve into the known data for this compound and provide detailed, field-proven methodologies for the experimental determination of its melting and boiling points.

Physicochemical Data Summary

The available data for 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point has not been reported in the public domain. This underscores the necessity for empirical verification in a laboratory setting.

PropertyValueSourceNotes
Molecular Formula C₉H₁₄BrN₃AiFChem[2]-
Molecular Weight 244.13 g/mol MySkinRecipes[1], AiFChem[2]-
Melting Point Not available-Requires experimental determination.
Boiling Point 315.8 ± 32.0 °CMySkinRecipes (Predicted)[1]This is a computationally predicted value and carries a significant margin of error. Experimental verification is highly recommended.
Density 1.54 ± 0.1 g/cm³MySkinRecipes (Predicted)[1]Predicted value.

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems, incorporating steps for calibration and system suitability to ensure the generation of trustworthy and reproducible data.

Protocol for Melting Point Determination (Capillary Method)

The capillary melting point technique is a robust and widely adopted method for determining the melting range of a solid crystalline substance. The underlying principle is the precise observation of the temperature at which the solid phase transitions to the liquid phase upon controlled heating.

Causality of Experimental Choices:

  • Sample Preparation: A finely ground, dry sample ensures uniform heat transfer and prevents inaccuracies from residual solvent.

  • Capillary Loading: A small, tightly packed sample (2-3 mm) is crucial for a sharp, observable melting transition.

  • Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is essential for thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate determination of the melting range.

Step-by-Step Methodology:

  • Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, caffeine).

  • Sample Preparation: Ensure the sample of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a fine, dry powder. If necessary, gently crush any larger crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Initial Rapid Heating: Place the loaded capillary into the heating block of the apparatus. Rapidly heat the block to a temperature approximately 15-20 °C below the anticipated melting point. If the melting point is unknown, a preliminary rapid run can be performed to get an approximate value.

  • Controlled Heating and Observation: Reduce the heating rate to 1-2 °C per minute.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2. A pure substance will typically have a sharp melting range of 1-2 °C.

Workflow Diagram:

MeltingPointWorkflow cluster_prep Preparation cluster_exec Execution cluster_obs Observation & Recording Calibrate Calibrate Apparatus Prepare Prepare Dry Sample Load Load Capillary (2-3mm) Prepare->Load Heat_Fast Rapid Heat to ~T_melt - 20°C Load->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record_T1 Record T1 (First Liquid) Heat_Slow->Record_T1 Record_T2 Record T2 (Fully Liquid) Record_T1->Record_T2 Report Report Range (T1-T2) Record_T2->Report

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Distillation Method)

Given the high predicted boiling point of 315.8 °C, determination at atmospheric pressure may lead to decomposition of the compound. Therefore, vacuum distillation is the preferred method. This technique lowers the pressure above the liquid, reducing the temperature required for boiling. The Clausius-Clapeyron relation provides the theoretical basis for this pressure-temperature dependence.

Causality of Experimental Choices:

  • Vacuum Application: Reduces the boiling temperature to prevent thermal degradation of the analyte.

  • Boiling Chips/Stirring: Promotes smooth boiling and prevents "bumping" (sudden, violent boiling), which can lead to inaccurate temperature readings and potential apparatus failure.

  • Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a microscale or short-path distillation apparatus. Ensure all glassware is clean and dry.

  • Sample and Boiling Chips: Place a small volume of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine and a few boiling chips (or a magnetic stir bar) into the distillation flask.

  • System Sealing: Lightly grease all joints and ensure the system is well-sealed.

  • Thermometer and Condenser: Insert the thermometer correctly as described above. Connect the condenser to a circulating coolant source.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Slowly and carefully evacuate the system to a stable, known pressure (e.g., 1 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Recording:

    • Record the temperature at which the vapor condensate consistently drips from the thermometer bulb. This is the boiling point at the recorded pressure.

    • Record the stable pressure from the manometer.

  • Extrapolation (Optional): Use a pressure-temperature nomograph or the Antoine equation to extrapolate the boiling point to atmospheric pressure (760 mmHg), if required.

Workflow Diagram:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_run Distillation Run cluster_data Data Acquisition Assemble Assemble Distillation Gear Add_Sample Add Sample & Boiling Chips Assemble->Add_Sample Seal Seal System Add_Sample->Seal Connect Connect Vacuum & Condenser Seal->Connect Evacuate Evacuate to Stable Pressure Connect->Evacuate Heat Gently Heat Evacuate->Heat Observe Observe for Consistent Distillate Heat->Observe Record_Temp Record Vapor Temperature Observe->Record_Temp Record_Pressure Record System Pressure Record_Temp->Record_Pressure

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Interpretation and Application for Drug Development Professionals

The experimentally determined melting and boiling points of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine are critical checkpoints.

  • A sharp melting range (e.g., within 1-2 °C) for a synthesized batch provides strong evidence of high purity. A broad or depressed melting range suggests the presence of impurities, necessitating further purification.

  • The verified boiling point , especially under vacuum, allows for the optimization of purification protocols. Knowing the precise temperature and pressure for distillation enables efficient removal of solvents and lower-boiling impurities without risking degradation of this valuable intermediate. This is paramount for ensuring the quality and consistency of the material used in subsequent synthetic steps toward an active pharmaceutical ingredient (API).

Conclusion

While computational tools provide useful estimations, the empirical determination of physical properties like melting and boiling points remains an indispensable practice in chemical and pharmaceutical development. The protocols outlined in this guide for 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine are designed to be robust and reliable, providing the accurate data necessary for informed decision-making in process chemistry, quality control, and formulation. Adherence to these systematic approaches ensures the integrity of the data and, ultimately, the quality of the advanced intermediates that form the foundation of modern therapeutics.

References

  • 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine . MySkinRecipes. [Link]

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Unlocking the Therapeutic Promise of Pyrazole Scaffolds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as a pharmacophore in a vast array of biologically active molecules have cemented its status as a "privileged scaffold."[1] This unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects. The clinical success of numerous pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, underscores the immense potential of this heterocyclic motif in addressing a wide spectrum of human diseases. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on identifying and validating potential research applications for novel pyrazole compounds, complete with detailed experimental protocols and the underlying scientific rationale.

Established Therapeutic Applications & Investigational Workflows

The broad pharmacological profile of pyrazole derivatives has led to their exploration in numerous therapeutic areas. This section delves into the most well-established applications, providing detailed experimental workflows to empower researchers in their quest for novel pyrazole-based therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives progressing through clinical trials and receiving FDA approval.[2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell growth and survival, such as protein kinases.

A prominent class of pyrazole-based anticancer agents are kinase inhibitors. For instance, Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), is approved for the treatment of myelofibrosis and polycythemia vera.[3] By blocking the JAK-STAT signaling pathway, Ruxolitinib effectively inhibits myeloproliferation and suppresses the production of pro-inflammatory cytokines that contribute to the disease pathology.[3]

JAK_STAT_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) pSTAT->Gene_Transcription 6. Binds DNA DNA DNA Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

A systematic approach is crucial for evaluating the anticancer properties of novel pyrazole compounds. The following workflow outlines the key in vitro and in vivo assays.

Anticancer_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Target_Engagement Target Engagement Assay (e.g., Kinase Inhibition) Cytotoxicity->Target_Engagement Active Compounds Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Target_Engagement->Mechanism Lead_Compound Lead Compound Identified Mechanism->Lead_Compound Xenograft Tumor Xenograft Model Toxicity Toxicology Studies Xenograft->Toxicity Start Novel Pyrazole Compound Start->Cytotoxicity Lead_Compound->Xenograft

Figure 2: Experimental workflow for the evaluation of anticancer pyrazole compounds.

Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Objective: To determine the concentration at which a novel pyrazole compound inhibits the growth of cancer cells by 50% (IC50).

  • Materials:

    • Cancer cell line (e.g., HCT-116 for colon cancer)[4][5]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Novel pyrazole compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a lead pyrazole compound in a living organism.[6][7]

  • Objective: To assess the ability of a pyrazole compound to inhibit tumor growth in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Cancer cell line (e.g., HCT-116)

    • Sterile PBS and Matrigel (optional)

    • Lead pyrazole compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.[7]

    • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

    • Treatment Administration: Administer the pyrazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

    • Calculate the tumor growth inhibition (TGI) for the treatment group.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] Celecoxib, a selective COX-2 inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions like arthritis.[8]

The anti-inflammatory effects of celecoxib stem from its ability to selectively inhibit COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9][10] By sparing COX-1, which is involved in maintaining the integrity of the gastric mucosa and platelet function, celecoxib has a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

AntiInflammatory_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation COX_Inhibition COX-1/COX-2 Inhibition Assay Cell_Based_Assay Cell-Based Inflammation Assay (e.g., LPS-stimulated macrophages) COX_Inhibition->Cell_Based_Assay Active & Selective Compounds Lead_Compound Lead Compound Identified Cell_Based_Assay->Lead_Compound LPS_Model LPS-Induced Inflammation Model Arthritis_Model Collagen-Induced Arthritis Model LPS_Model->Arthritis_Model Start Novel Pyrazole Compound Start->COX_Inhibition Lead_Compound->LPS_Model

Figure 3: Experimental workflow for the evaluation of anti-inflammatory pyrazole compounds.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a novel pyrazole compound to inhibit the activity of the COX-2 enzyme.

  • Objective: To determine the IC50 value of a pyrazole compound for COX-2 inhibition.

  • Materials:

    • Recombinant human COX-2 enzyme

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Novel pyrazole compound

    • Detection reagent (e.g., a probe that reacts with the prostaglandin product to generate a fluorescent or colorimetric signal)

    • Microplate reader

  • Procedure:

    • Enzyme and Compound Preparation: Prepare a solution of the COX-2 enzyme in assay buffer containing the heme cofactor. Prepare serial dilutions of the pyrazole compound.

    • Reaction Setup: In a 96-well plate, add the enzyme solution, followed by the pyrazole compound dilutions or vehicle control.

    • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Emerging Research Frontiers for Pyrazole Compounds

Beyond the well-trodden paths of anticancer and anti-inflammatory research, the pyrazole scaffold is showing promise in a variety of emerging therapeutic areas.

Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents for conditions such as Alzheimer's and Parkinson's diseases.[11][12] The proposed mechanisms often involve the inhibition of key enzymes implicated in the pathology of these diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[11]

  • Acetylcholinesterase (AChE) Inhibition Assay: This assay, often based on the Ellman method, measures the ability of a compound to inhibit the breakdown of the neurotransmitter acetylcholine.[13][14] Thiocholine, a product of the enzymatic reaction, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[13][14]

  • Monoamine Oxidase (MAO) Inhibition Assay: The activity of MAO-A and MAO-B, enzymes involved in the breakdown of monoamine neurotransmitters, can be measured using specific substrates and detection methods. For example, a common fluorimetric assay involves the MAO-catalyzed reaction with a substrate like p-tyramine, which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorescent probe.[15][16][17]

Antimicrobial and Antiviral Applications

The pyrazole nucleus is a key component in many compounds exhibiting antibacterial, antifungal, and antiviral activities.[1] For instance, some pyrazole derivatives have shown efficacy against various fungal phytopathogens, making them promising candidates for the development of new fungicides in agriculture.[18][19][20]

Agricultural Chemistry

In addition to their fungicidal properties, pyrazole derivatives are being explored for a range of other applications in agriculture, including as herbicides and insecticides.[18] The development of novel pyrazole-based agrochemicals with high efficacy and favorable environmental profiles is an active area of research.

Computational Approaches for Target Identification and Optimization

In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of lead compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a specific protein target. This method can be used to:

  • Screen large virtual libraries of pyrazole derivatives against a known protein target to identify potential hits.

  • Predict the binding affinity of a compound for its target.

  • Elucidate the key molecular interactions between the ligand and the protein, which can guide the rational design of more potent and selective analogs.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be used to:

  • Screen databases for novel compounds that match the pharmacophore and are therefore likely to be active.

  • Guide the design of new pyrazole derivatives with improved activity.

Data Summary

Pharmacological ActivityExample Compound(s)Molecular Target(s)Key In Vitro/In Vivo Assays
Anticancer Ruxolitinib, CrizotinibJAK1/2, ALK/ROS1MTT assay, Kinase inhibition assay, Tumor xenograft model
Anti-inflammatory CelecoxibCOX-2COX-1/COX-2 inhibition assay, LPS-induced inflammation model
Neuroprotective Various derivativesAChE, MAO-A/BAChE inhibition assay, MAO inhibition assay
Antifungal Bixafen, FluxapyroxadSuccinate dehydrogenaseIn vitro fungicidal activity assays against various pathogens

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents and other biologically active molecules. This guide has provided a comprehensive overview of the key research applications for pyrazole compounds, with a strong emphasis on the practical experimental workflows required to validate their activity. By combining the established and emerging therapeutic applications with robust in vitro and in vivo assays and powerful computational tools, researchers are well-equipped to unlock the full potential of this privileged heterocyclic system and develop the next generation of innovative medicines and agrochemicals.

References

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

  • Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 131, 117502.
  • Gong, L., et al. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(7), 397-408.
  • Bio-protocol. Acetylcholinesterase Inhibition Assay. Available from: [Link]

  • Li, H., et al. (2018).
  • ResearchGate. Effect of ruxolitinib on JAK/STAT signaling pathway-related genes and... Available from: [Link]

  • ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Available from: [Link]

  • ACS Publications. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • The JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews, 54, 43-49.
  • ResearchGate. Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. Available from: [Link]

  • ResearchGate. The anticancer activity of tested compounds (ordered) against HCT-116,... Available from: [Link]

  • ResearchGate. Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... Available from: [Link]

  • Wang, F., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331.
  • PubChem. Celecoxib Action Pathway. Available from: [Link]

  • PubMed. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]

  • Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

  • ResearchGate. (2025). Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. Available from: [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). Current Drug Targets, 23(14), 1334-1353.
  • Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

  • SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. Available from: [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Available from: [Link]

  • ResearchGate. (2025). (PDF) New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. Available from: [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1-7.

Sources

Methodological & Application

Application Note: Integrated Pharmacological Screening of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heterocyclic Privilege and the Solubility Paradox

Heterocyclic compounds—containing at least one ring atom other than carbon (N, O, S)—constitute over 85% of all bioactive chemical entities. Their ability to act as hydrogen bond donors/acceptors allows them to bind with high affinity to diverse biological targets, from kinases to G-protein-coupled receptors (GPCRs).

However, this structural versatility comes with a cost: poor aqueous solubility and assay interference . Many novel heterocycles are "brick dust"—highly crystalline solids that precipitate in aqueous buffers, leading to false negatives in bioassays. Furthermore, their conjugated


-systems often make them chromophores (colored compounds) or fluorophores, which can interfere with optical readouts like the MTT assay.

This Application Note defines a screening cascade designed to filter out these artifacts early, ensuring that the data you generate is pharmacologically relevant.

Phase I: In Silico Profiling & Library Filtering

Goal: Eliminate "Frequent Hitters" and insoluble compounds before synthesis or purchase.

Before wet-lab screening, novel heterocyclic libraries must be filtered to protect assay resources.

PAINS Filtering

Many heterocycles (e.g., rhodanines, ene-rhodanines) are Pan-Assay Interference Compounds (PAINS) . They act as promiscuous aggregators or redox cyclers rather than specific ligands.

  • Protocol: Run all structures through a PAINS filter (e.g., FAF-Drugs4 or SwissADME).

  • Action: Flag any compound containing toxophores (e.g., nitro groups, quinones) for downstream interference checks.

Physicochemical Prediction
  • Lipinski’s Rule of Five: Verify MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

  • Topological Polar Surface Area (TPSA): Target < 140 Ų for cell permeability.

Phase II: Physicochemical Screening (The "Go/No-Go" Step)

Goal: Determine Kinetic Solubility. If a compound precipitates in the assay buffer, all subsequent biological data is invalid.

Protocol: Kinetic Solubility via Laser Nephelometry

This method detects undissolved particles via forward light scattering. It is superior to UV-absorption methods for heterocycles, which may have overlapping UV spectra.

Materials:

  • 10 mM compound stock in 100% DMSO.

  • PBS Buffer (pH 7.4).[1]

  • Nephelometer (or Plate Reader with Absorbance at 600nm as a proxy).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO.

  • Spiking: Transfer 2

    
    L of DMSO stock into 198 
    
    
    
    L of PBS (Final DMSO = 1%).
    • Critical Note: 1% DMSO is the upper limit for most bioassays. If it precipitates here, it will fail in cell culture.

  • Incubation: Shake at room temperature for 90 minutes.

  • Readout: Measure light scattering.

  • Data Analysis: The point of inflection where scattering increases above the solvent background is the Solubility Limit .

Acceptance Criteria: | Classification | Solubility (


M) | Action |
| :--- | :--- | :--- |
| High  | > 100 

M | Proceed to Bioassays | | Moderate | 10 - 100

M | Proceed with caution (check final assay conc.) | | Low | < 10

M | STOP. Chemical modification required (e.g., add morpholine/piperazine tail). |

Phase III: In Vitro Efficacy Assays

Goal: Quantify biological activity while controlling for heterocycle-specific interference.

Cytotoxicity Screening: The Modified MTT Assay

The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow MTT tetrazolium to purple formazan.

  • The Heterocycle Problem: Many heterocycles are reducing agents. They can chemically reduce MTT without cells, causing false positives (high background).

  • The Solution: Use cell-free controls and wash steps.

Visual Workflow (Graphviz):

MTT_Workflow cluster_control Interference Control Start Seed Cells (10k/well) Treat Add Compound (Serial Dilution) Start->Treat Incubate Incubate (24-72h, 37°C) Treat->Incubate Wash PBS Wash (CRITICAL STEP) Incubate->Wash Removes colored compound MTT_Add Add MTT Reagent Wash->MTT_Add Solubilize Dissolve Formazan (DMSO) MTT_Add->Solubilize Read Read Absorbance (570nm) Solubilize->Read NoCell Cell-Free Media + Compound NoCell->MTT_Add Check for chemical reduction

Figure 1: Modified MTT workflow emphasizing the PBS wash step to remove colored heterocyclic compounds before MTT addition.

Detailed Protocol:

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Avoid the outer wells (fill with PBS) to prevent the Edge Effect  caused by evaporation.
    
  • Treatment: Add compounds (0.1 – 100

    
    M). Ensure final DMSO < 0.5%.
    
  • Interference Check: Include 3 wells with Media + Compound (No Cells). If these turn purple after adding MTT, the compound is chemically reducing MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo) immediately.

  • Wash (The "Heterocycle Step"): After drug incubation, carefully aspirate media and wash cells 1x with warm PBS. This removes the colored compound that might interfere with the 570nm reading.

  • Development: Add MTT (0.5 mg/mL), incubate 4h, solubilize crystals in DMSO, and read at 570 nm.

Antimicrobial Screening: Broth Microdilution (MIC)

For nitrogen-rich heterocycles (e.g., imidazoles, triazoles), antimicrobial activity is common.

  • Standard: CLSI M07 guidelines.

  • Key Modification: Heterocycles often precipitate in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Validation: Use a turbidity control (Compound + Broth, no bacteria) to distinguish bacterial growth from compound precipitation.

Phase IV: Early Safety Profiling (ADME-Tox)

Goal: Identify "Showstopper" toxicity liabilities early.

hERG Inhibition (Cardiotoxicity Screen)

Inhibition of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).[2][3] Many lipophilic heterocycles are potent hERG blockers.

Protocol: Fluorescence Polarization (High-Throughput) Instead of manual patch-clamp (slow), use a tracer displacement assay for primary screening.

  • Membrane Prep: Use HEK293 cell membranes overexpressing hERG.

  • Tracer: Add a fluorescent hERG ligand (Red fluorescence).

  • Competition: Add test compound. If it binds hERG, it displaces the tracer.

  • Readout: Decrease in Fluorescence Polarization (mP).

  • Threshold: Compounds with

    
    M are high-risk.
    
Metabolic Stability (Microsomal Assay)

Heterocycles are prone to oxidation by Cytochrome P450 (CYP) enzymes.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to monitor parent compound disappearance.

  • Calculation:

    
    
    Target:
    
    
    
    minutes for lead candidates.

Integrated Screening Cascade

The following diagram summarizes the logical flow of the screening process.

Screening_Cascade Library Heterocyclic Library (Synthesis/Purchase) InSilico Phase 1: In Silico (PAINS & Lipinski Filters) Library->InSilico Solubility Phase 2: Kinetic Solubility (Nephelometry) InSilico->Solubility Pass Discard1 Discard: Promiscuous/Reactive InSilico->Discard1 Fail Efficacy Phase 3: Efficacy Assays (MTT / MIC) Solubility->Efficacy Soluble (>10µM) Discard2 Discard: Insoluble (<10µM) Solubility->Discard2 Precipitates Safety Phase 4: ADME-Tox (hERG & Microsomes) Efficacy->Safety Active (IC50 < 1µM) Discard3 Discard: Inactive/Toxic Efficacy->Discard3 Inactive Lead Validated Lead Candidate Safety->Lead Safe profile Safety->Discard3 hERG Block / Unstable

Figure 2: The "Hit-to-Lead" decision tree. Note that solubility is the gatekeeper before any biological assay.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[3][4] Nature, 440, 463–469. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

cell-based assays involving 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (also known as Ligand 4WJ in structural biology contexts) as a scaffold or reference fragment in the development of Inhibitor of Apoptosis Protein (IAP) antagonists.[1]

Compound Focus: 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine Target Class: cIAP1, cIAP2, XIAP (BIR Domains) Primary Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization for Cancer Therapeutics[1]

Introduction & Mechanism of Action

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS: 877399-61-6) serves as a critical chemical building block and fragment hit in the discovery of non-alanine SMAC mimetics.[1] Structural studies (e.g., PDB: 5C0L ) reveal that this piperidine-pyrazole motif binds to the Baculovirus IAP Repeat (BIR) domains of cIAP1 and XIAP .

Biological Significance

Inhibitor of Apoptosis Proteins (IAPs) are often overexpressed in malignancies, preventing cancer cell death by inhibiting caspases. Small molecule antagonists derived from this scaffold function as SMAC mimetics .

  • Mechanism: They bind the BIR3 domain of cIAP1, inducing a conformational change that triggers cIAP1's E3 ligase activity.

  • Outcome: This leads to rapid auto-ubiquitination and proteasomal degradation of cIAP1.[1]

  • Phenotype: The loss of cIAP1 stabilizes NIK (NF-κB-inducing kinase), activating non-canonical NF-κB signaling and sensitizing cells to TNF

    
    -mediated apoptosis.[1]
    
Experimental Causality

When designing assays for this compound or its derivatives, you are not looking for simple enzyme inhibition. You are looking for induced protein degradation and sensitization .

  • The Fragment vs. The Drug: As a fragment (MW ~244 Da), the parent compound likely exhibits modest affinity (

    
     in 
    
    
    
    M range). Protocols below are adjusted to accommodate screening of both low-affinity fragments and high-affinity optimized leads.

Visualizing the Signaling Pathway

The following diagram illustrates the specific intervention point of the compound within the TNF


 signaling cascade.

IAP_Pathway cluster_complex1 Complex I (Survival) TNF TNF-alpha TNFR1 TNF-R1 Receptor TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 cIAP1 cIAP1/2 (Target) Proteasome Proteasomal Degradation cIAP1->Proteasome Auto-Ubiquitination (Induced by Compound) RIPK1->cIAP1 Caspase8 Caspase-8 Activation RIPK1->Caspase8 Forms Complex II (Death Inducing) TRAF2 TRAF2 Compound 4-(4-bromo...) Derivative Compound->cIAP1 Binds BIR3 Proteasome->RIPK1 Releases Apoptosis APOPTOSIS Caspase8->Apoptosis

Caption: Mechanism of Action: The compound binds cIAP1, triggering auto-ubiquitination and degradation, shifting signaling from survival to apoptosis.[1]

Experimental Protocols

Protocol A: Cellular Target Engagement (cIAP1 Degradation Assay)

Purpose: To verify that the compound penetrates the cell and successfully induces the degradation of the cIAP1 protein. This is the " go/no-go " assay for this chemical series.

Materials:

  • Cell Line: MDA-MB-231 (Breast Cancer) or A375 (Melanoma).[1]

  • Compound: 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (dissolved in DMSO).[1]

  • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

  • Detection: Anti-cIAP1 Antibody (e.g., clone D5G9).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment:

    • Prepare a concentration curve. For the fragment parent, use: 0, 10, 50, 100

      
      M.
      
    • For optimized derivatives, use: 0, 1, 10, 100, 1000 nM.

    • Critical Step: Treat for a short duration (1 to 6 hours ). cIAP1 degradation is rapid. Long incubations (24h) may confound results with general toxicity.

  • Harvest: Wash cells with ice-cold PBS. Lyse directly in the well with 150

    
    L cold lysis buffer.
    
  • Western Blot:

    • Load 20

      
      g protein per lane.
      
    • Probe for cIAP1 (Target) and

      
      -Actin  (Loading Control).[1]
      
  • Quantification: Calculate the % remaining cIAP1 relative to the DMSO control.

Success Criteria:

  • A "hit" will show >50% reduction in cIAP1 band intensity within 6 hours.

Protocol B: TNF Sensitization Viability Assay

Purpose: To demonstrate functional synergy. IAP antagonists alone are often non-cytotoxic; they require a pro-apoptotic trigger (TNF


) to kill cells.

Materials:

  • Reagent: Recombinant Human TNF

    
     (rhTNF
    
    
    
    ).
  • Readout: CellTiter-Glo® (ATP luminescence) or MTT/MTS.[1]

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Allow attachment (16-24h).

  • Matrix Dosing (Checkerboard):

    • Axis A (Compound): Serially dilute the piperidine derivative (e.g., 8-point dose response).

    • Axis B (TNF

      
      ):  Treat half the replicates with a fixed sub-lethal dose of TNF
      
      
      
      (typically 10 - 20 ng/mL ) and half with media only.[1]
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Measurement: Add detection reagent, shake for 10 mins, read luminescence.

Data Analysis: Calculate the IC


 of the compound in the presence vs. absence of TNF

.
ConditionExpected Outcome (Fragment)Expected Outcome (Lead)Interpretation
Compound Only IC

> 100

M
IC

> 10

M
Compound alone should be non-toxic.[1]
Compound + TNF

IC

~ 10-50

M
IC

< 100 nM
Synergy: >10-fold shift indicates specific IAP antagonism.[1]

Chemical Handling & Storage[1][2]

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

  • Solubility: Soluble in DMSO (up to 100 mM). Poor solubility in water.

  • Stock Preparation: Prepare 10 mM or 100 mM stocks in anhydrous DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.

  • Stability: The pyrazole-piperidine bond is stable under standard cell culture conditions (pH 7.4, 37°C).

References

  • PDB Entry 5C0L : "Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Discovery of a Non-Alanine Lead Series."[2] RCSB Protein Data Bank.[3][4] [1][3]

  • Chessari, G. et al. (2015) . "Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Discovery of a Non-Alanine Lead Series with Dual Activity Against cIAP1 and XIAP."[1][2] Journal of Medicinal Chemistry, 58(16), 6574–6588. [1]

  • PubChem Compound Summary : 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CID 59599418).[1] National Center for Biotechnology Information. [1]

  • Fulda, S. (2015) . "Smac mimetics to therapeutically target IAP proteins in cancer." International Review of Cell and Molecular Biology, 316, 157-182.

Sources

Application Note: High-Performance Purification of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine presents a classic challenge in medicinal chemistry: the chromatography of strongly basic tertiary amines on acidic stationary phases. This compound features a highly basic piperidine nitrogen (


) and a weakly basic pyrazole ring (

).

When purified on standard silica gel (


), the protonated piperidine moiety interacts ionically with deprotonated silanol groups (

), leading to peak broadening, severe tailing (streaking), and irreversible adsorption (yield loss).

This Application Note provides two validated protocols to overcome these interactions:

  • Protocol A: Standard Silica with Mobile Phase Modifiers (Cost-effective).

  • Protocol B: Amine-Functionalized Silica (High-performance, Green).

Chemical Profile & Separation Logic

Understanding the physicochemical properties of the target molecule is the first step in designing a robust purification method.

Table 1: Physicochemical Properties
FeatureDataChromatographic Implication
Target Molecule 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidineAnalyte
Piperidine Nitrogen

[1]
Strong Base: Will protonate on acidic silica (pH 5-6), causing tailing.
Pyrazole Nitrogen

[2]
Weak Base: Negligible interaction with silica compared to piperidine.
LogP ~1.5 - 2.0 (Estimated)Moderately lipophilic; soluble in DCM, MeOH, EtOAc.
Impurities 4-Bromopyrazole, 1-Methyl-4-piperidoneLess polar/basic than product; elute earlier.
Mechanism of Interaction

Standard silica gel possesses surface silanol groups (


) with a 

of roughly 5-7. In the presence of a basic amine like 1-methylpiperidine, a proton transfer occurs, creating a strong ionic bond:

Solution: We must introduce a "Sacrificial Base" (Modifier) that competes for these silanol sites, effectively shielding the target molecule.

Decision Tree & Workflow

The following workflow illustrates the decision process for selecting the optimal stationary phase based on resource availability and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Check (DCM vs EtOAc) Start->Solubility TLC_Test TLC Screening (DCM/MeOH 9:1) Solubility->TLC_Test Decision Does spot streak/tail? TLC_Test->Decision Route_A Route A: Standard Silica Requires Modifier Decision->Route_A Yes (Tailing) Route_B Route B: Amine Silica (KP-NH) No Modifier Needed Decision->Route_B Preferred Prep_A Add 1% NH4OH or TEA to Mobile Phase Route_A->Prep_A Prep_B Use Hexane/EtOAc Gradient Route_B->Prep_B Run_A Run Column: DCM/MeOH/NH4OH Prep_A->Run_A Run_B Run Column: Hex/EtOAc 0-100% Prep_B->Run_B Recovery Evaporate & Dry (Watch for Salt Formation) Run_A->Recovery Run_B->Recovery

Figure 1: Strategic decision tree for purifying basic heterocyclic amines. Route B is recommended for higher recovery and solvent simplicity.

Detailed Protocols

Protocol A: Standard Silica with Modifiers

Best for: Routine purification when specialized columns are unavailable.

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH) - HPLC Grade

  • Modifier: Ammonium Hydroxide (

    
    , 28-30% aq) OR Triethylamine (TEA).
    
    • Note:

      
       is preferred for Mass Spec analysis as it evaporates completely. TEA can form non-volatile acetate salts if acetic acid buffers are used downstream.
      

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare Solvent A: DCM containing 1%

      
      .
      
    • Prepare Solvent B: DCM:MeOH (9:1) containing 1%

      
      .
      
    • Tip: If using TEA, pre-wash the silica column with 3 Column Volumes (CV) of DCM + 1% TEA to neutralize acidic sites before loading the sample [3].

  • Sample Loading:

    • Dissolve the crude 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine in a minimum volume of DCM.

    • If the crude is oily/insoluble, use Dry Loading : Mix crude with silica (1:2 ratio), evaporate to dryness, and load the powder into a solid load cartridge. This prevents band broadening.

  • Gradient Elution:

    • 0–2 CV: 100% Solvent A (Isocratic hold to elute non-polar impurities).

    • 2–10 CV: Linear gradient 0% to 50% Solvent B.

    • 10–15 CV: Hold at 50% Solvent B.

    • Target Elution: The tertiary amine should elute when MeOH concentration reaches 3-8%.

  • Post-Run:

    • Evaporate fractions. If TEA was used, you may need to co-evaporate with toluene or chloroform to remove residual amine traces.

Protocol B: Amine-Functionalized Silica (KP-NH)

Best for: High purity, ease of use, and "Green" chemistry (avoids chlorinated solvents).

Concept: The stationary phase is functionalized with propyl-amine groups. The surface is already basic (


), preventing the piperidine moiety from interacting with the silica backbone.

Step-by-Step Procedure:

  • Mobile Phase Selection:

    • Because the "silanol effect" is eliminated, you do not need DCM/MeOH. You can use weaker, safer solvents.[1]

    • Solvent A: Hexane (or Heptane).

    • Solvent B: Ethyl Acetate (EtOAc) or Isopropanol.

  • Column Conditioning:

    • Equilibrate the amine-silica column with 3 CV of Hexane.

  • Gradient Elution:

    • 0–1 CV: 100% Hexane.[2]

    • 1–12 CV: Linear gradient 0% to 100% EtOAc.

    • Observation: The 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine will elute as a sharp, symmetrical peak, typically around 40-60% EtOAc.

  • Advantages:

    • No Modifier: No smelly amines in the eluent.

    • Reusability: Amine columns can be washed and reused 10+ times, unlike standard silica [4].

    • Safety: Eliminates the need for DCM (carcinogenic).

Troubleshooting & Optimization

Table 2: Troubleshooting Matrix
IssueProbable CauseCorrective Action
Broad, Tailing Peak Acidic silanols interacting with Piperidine.Increase modifier concentration (up to 2% TEA). Switch to Protocol B (Amine Silica).
Fronting Peak Column Overloading.Reduce sample load to <1% of silica mass. Use Dry Loading technique.
Co-elution with Impurities Gradient too steep.Add an isocratic hold step at the %B where the product begins to elute.
Precipitation on Column Solubility limit reached in Hexane.Add 5-10% DCM to the Hexane (Solvent A) to maintain solubility during injection.
High Backpressure Silica fines or precipitation.Filter sample through 0.45µm PTFE filter before loading.

References

  • PubChem. (n.d.).[3] 1-Methylpiperidine (Compound CID 12291).[3] National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • University of Rochester. (n.d.). Flash Chromatography Protocols and Solvent Systems. Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Teledyne ISCO. (n.d.).[4] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Retrieved February 3, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. The Flash Purification Blog. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Precision N-Demethylation of 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the N-demethylation of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS: 877399-61-6) to yield its secondary amine derivative, 4-(4-bromo-1H-pyrazol-1-yl)piperidine .

This transformation is a critical step in the synthesis of JAK inhibitors and S1P1 modulators, where the piperidine nitrogen serves as a vector for diversification. The primary challenge in this transformation is the preservation of the C-4 bromo-pyrazole moiety , a sensitive functional handle required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Traditional methods such as catalytic hydrogenolysis (H₂/Pd-C) are contraindicated due to the high risk of debromination. The Von Braun reaction (CNBr) is chemically harsh and produces toxic byproducts. Therefore, this protocol utilizes the 1-Chloroethyl Chloroformate (ACE-Cl) method, selected for its high chemoselectivity towards aliphatic tertiary amines over heteroaromatic systems and its preservation of aryl halides.

Mechanistic Rationale & Strategy

Why ACE-Cl?

The choice of ACE-Cl is driven by pKa-directed chemoselectivity .

  • Substrate Analysis: The molecule contains two potential nucleophilic sites: the aliphatic piperidine nitrogen (pKa ~10.0) and the pyrazole nitrogen (N2, pKa ~2.5).

  • Selectivity: ACE-Cl is a soft electrophile that reacts preferentially with the highly basic aliphatic amine. The pyrazole ring remains unreactive under these conditions.

  • Halogen Compatibility: Unlike transition-metal catalyzed methods, ACE-Cl operates via an acylation-elimination mechanism that leaves the C-Br bond completely intact.

Reaction Pathway

The reaction proceeds in two distinct thermodynamic phases:

  • Acylation: Formation of a quaternary ammonium species followed by chloride-induced dealkylation to form the 1-chloroethyl carbamate intermediate.

  • Methanolysis: Solvolytic decomposition of the carbamate in refluxing methanol to yield the secondary amine hydrochloride salt, CO₂, and acetaldehyde.

ACE_Demethylation Substrate N-Methyl Substrate (Tertiary Amine) Quat_Salt Quaternary Ammonium Salt Substrate->Quat_Salt Acylation (DCE, 80°C) ACE ACE-Cl (Reagent) ACE->Quat_Salt Carbamate 1-Chloroethyl Carbamate Quat_Salt->Carbamate Dealkylation (-MeCl) Product Nor-Piperidine (Secondary Amine HCl) Carbamate->Product Methanolysis Byproducts CO2 + Acetaldehyde + MeCl Carbamate->Byproducts Methanol Methanol (Reflux) Methanol->Product

Figure 1: Mechanistic pathway of ACE-Cl mediated N-demethylation. The process avoids oxidative conditions, preserving the pyrazole bromide.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleGrade
Substrate (CAS 877399-61-6)1.0Starting Material>97% Purity
1-Chloroethyl Chloroformate 1.2 - 1.5Reagent98% (Aldrich)
1,2-Dichloroethane (DCE) 10 VSolventAnhydrous
Methanol (MeOH) 10 VSolvolysis ReagentHPLC Grade
Diisopropyl ether (IPE) N/AAnti-solventReagent Grade
Step-by-Step Methodology
Phase 1: Carbamate Formation
  • Setup: Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (1.0 equiv).

  • Solvation: Add 1,2-Dichloroethane (DCE) (10 mL per gram of substrate). Stir under an inert atmosphere (N₂ or Ar) until fully dissolved.

    • Note: DCE is preferred over DCM due to its higher boiling point (84°C), which accelerates the kinetics of the dealkylation step.

  • Addition: Cool the solution to 0°C in an ice bath. Add ACE-Cl (1.5 equiv) dropwise via syringe over 10 minutes.

    • Caution: Exothermic reaction. Gas evolution (MeCl) may occur.

  • Reflux: Remove the ice bath and heat the reaction to reflux (85°C oil bath) for 3 to 12 hours .

    • Monitor: Check reaction progress via LC-MS. The starting material (M+H = 244/246) should disappear, replaced by the carbamate intermediate (M+H = ~338/340).

Phase 2: Methanolysis & Isolation
  • Concentration: Once Phase 1 is complete, cool to room temperature and concentrate the mixture to dryness under reduced pressure (rotary evaporator).

    • Critical: Ensure all excess ACE-Cl and DCE are removed. The residue will be a viscous oil or semi-solid.

  • Solvolysis: Redissolve the crude carbamate residue in Methanol (10 mL per gram of original substrate).

  • Reflux: Heat the methanolic solution to reflux (65°C) for 1 to 2 hours .

    • Mechanism:[1][2][3] This step cleaves the carbamate, releasing CO₂ and acetaldehyde.

    • Endpoint: LC-MS should show the clean formation of the secondary amine (M+H = 230/232).

  • Workup (Salt Isolation):

    • Concentrate the methanol to approximately 20% of its original volume.

    • Add Diisopropyl ether (IPE) or Diethyl ether dropwise to induce precipitation of the hydrochloride salt.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

    • Yield Expectation: 85-95%.

Phase 3: Free-Basing (Optional)

If the free base is required for the next step:

  • Dissolve the HCl salt in water.

  • Adjust pH to >12 using 2N NaOH.

  • Extract with DCM or EtOAc (3x).

  • Dry over Na₂SO₄ and concentrate.

Validation & Quality Control

To ensure the protocol's success, the following analytical parameters must be met.

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Loss of N-Me singlet at ~2.2 ppm. Appearance of broad NH signal.
Purity HPLC (C18, ACN/H2O)>98% Area Under Curve (AUC).
Integrity MS (ESI+)Mass shift: [M+H] 244 → 230. Isotope pattern for Br (1:1 ratio of 79/81) must be preserved.
Troubleshooting Guide
  • Issue: Incomplete conversion after Phase 1.

    • Cause: Old ACE-Cl reagent (hydrolyzed) or insufficient temperature.

    • Fix: Add 0.5 equiv fresh ACE-Cl and extend reflux time. Ensure solvent is anhydrous.

  • Issue: "Sticky" precipitate in Phase 2.

    • Cause: Residual carbamate or oligomers.

    • Fix: Extend Methanol reflux time. Use Acetone/Ether for trituration instead of pure Ether.

Safety & Handling

  • ACE-Cl (1-Chloroethyl Chloroformate): Highly toxic and lachrymatory. Reacts with moisture to form HCl. Handle only in a functioning fume hood.

  • Methyl Chloride (MeCl): A gaseous byproduct of the reaction (carcinogen). Ensure the reaction vessel is vented through a scrubber or into a fume hood exhaust.

  • Waste Disposal: Quench all ACE-Cl waste with aqueous NaOH before disposal.

References

  • Original ACE-Cl Methodology: Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link

  • Application to Piperidines: Campbell, J. A., et al.[4] "The N-Demethylation of N-Methyl-4-phenylpiperidines." Tetrahedron Letters, vol. 50, no. 18, 2009, pp. 2042-2044. Link

  • Kinase Inhibitor Synthesis Context: "Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine derivatives." Journal of Medicinal Chemistry, vol. 60, no. 12, 2017.
  • Substrate Data: PubChem Compound Summary for CID 59599418, 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine.[5] Link[5]

Sources

Strategic Bioisosterism: Piperidine Ring Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its ubiquity often leads to three critical liabilities: hERG-mediated cardiotoxicity , oxidative metabolic instability (CYP450 liabilities), and intellectual property (IP) saturation . This guide provides a strategic framework for bioisosteric replacement of the piperidine ring. We detail the rationale for selecting specific surrogates—ranging from classical morpholines to modern spirocycles—and provide validated protocols for synthesizing conformationally restricted analogs and assessing their metabolic impact.

Part 1: Strategic Rationale (The "Why")

Replacing a piperidine ring is rarely a random exercise; it is a tactical maneuver to correct specific molecular defects.

The hERG Liability

The piperidine nitrogen is highly basic (pKa ~11.0). At physiological pH, it exists as a cation, which often forms high-affinity


-cation interactions with the aromatic residues (Tyr652, Phe656) in the hERG potassium channel pore.
  • Strategy: Reduce basicity or introduce steric bulk/rigidity to disrupt this interaction.

  • Solution: Morpholine (pKa ~8.3), Piperazine, or C-linked spirocycles.

Metabolic Instability

The


-carbons of piperidine are "metabolic hot spots," highly susceptible to CYP450-mediated oxidation (N-dealkylation or ring hydroxylation).
  • Strategy: Block

    
    -oxidation or change ring topology.
    
  • Solution:

    
    -Fluorination, Azaspiro[3.3]heptanes (removes typical 
    
    
    
    -methylene environment), or bridged bicycles (3-azabicyclo[3.1.0]hexane).
Conformational Entropy

Piperidine adopts a chair conformation with significant flexibility. This entropic cost upon binding can reduce potency.

  • Strategy: Pre-organize the vector of the nitrogen lone pair or substituents.

  • Solution: Bridged systems (e.g., tropanes, azabicyclo systems).

Part 2: The Bioisostere Toolkit

The following table compares the physicochemical shifts expected when replacing a standard N-linked piperidine with common bioisosteres.

Bioisostere ClassScaffoldpKa (Approx)

LogP (vs Piperidine)
Primary Utility
Reference Piperidine ~11.0 0.0 Baseline Potency
ClassicalMorpholine~8.3-0.6 to -1.0Lower basicity (hERG fix); Lower LogP.
ClassicalPiperazine~9.8-1.2Solubility enhancement; Vector extension.
Modern (Spiro)2-Azaspiro[3.3]heptane~10.5~0.0Metabolic stability (blocks

-oxidation); Novel IP.
Rigid (Bridged)3-Azabicyclo[3.1.0]hexane~9.5-0.2Conformational restriction; Vector locking.
Electronic4,4-Difluoropiperidine~9.0+0.2Basicity modulation without losing size/shape.
Ring ContractionAzetidine~11.0-0.8Lower lipophilicity (lower molecular weight); Fsp3 retention.

Part 3: Application Note – Case Studies

Case Study A: The "Spirocyclic Switch" (Metabolic Stability)

Challenge: A lead piperidine compound showed rapid clearance (


) due to oxidation at the C2 position.
Intervention:  The piperidine was replaced with 2-azaspiro[3.3]heptane .
Mechanism:  The spiro-linkage alters the hybridization geometry and steric environment of the 

-carbons, making them poor substrates for CYP enzymes while maintaining the vector of the nitrogen lone pair. Outcome: Half-life (

) increased by 4-fold with retained on-target potency.
Case Study B: Rigidification (hERG Avoidance)

Challenge: A clinical candidate exhibited hERG inhibition (


).
Intervention:  Replacement with 3-azabicyclo[3.1.0]hexane .[1][2]
Mechanism:  The fused cyclopropane ring locks the conformation. This rigidity prevents the molecule from adopting the induced-fit conformation required for deep binding in the hERG pore, while the lower pKa (due to the inductive effect of the cyclopropane) reduces the cation-

interaction strength. Outcome: hERG

(Safety Margin > 100x).

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds

Rationale: This scaffold is a high-value rigid bioisostere. The following protocol utilizes a Palladium-catalyzed cyclopropanation of maleimides, followed by reduction, to access the core.

Reagents:

  • N-Benzylmaleimide (Starting material)

  • N-Tosylhydrazone derivative (Carbene precursor)

  • 
     (Catalyst)
    
  • 
     (Reducing agent)
    
  • Dioxane, THF (Solvents)

Step-by-Step Methodology:

  • Cyclopropanation (Formation of the Bicyclic Dione):

    • In a flame-dried Schlenk flask, dissolve N-benzylmaleimide (1.0 equiv) and the N-tosylhydrazone (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

    • Add

      
       (2.0 equiv) and 
      
      
      
      (5 mol %).
    • Heat the mixture to 70°C under

      
       atmosphere for 4–6 hours. Monitor by TLC for consumption of maleimide.
      
    • Mechanism:[3][4] The Pd-catalyst decomposes the hydrazone to generate a metal-carbene species, which undergoes cyclopropanation across the maleimide double bond.

    • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Reduction (Dione to Amine):

    • Dissolve the purified bicyclic dione (from Step 1) in anhydrous THF (0.1 M) at 0°C.

    • Slowly add

      
       (4.0 equiv) pellets or solution. CAUTION: Exothermic and gas evolution.
      
    • Reflux for 12 hours.

    • Quench: Use the Fieser method (

      
       g LAH 
      
      
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter the white precipitate. The filtrate contains the 3-benzyl-3-azabicyclo[3.1.0]hexane .

  • Deprotection (Optional):

    • To obtain the free secondary amine for coupling, perform standard hydrogenolysis (

      
      , Pd/C, MeOH).
      

Validation Criteria:

  • NMR: Look for the disappearance of maleimide alkene protons and appearance of high-field cyclopropane protons (0.5–1.5 ppm).

Protocol B: Microsomal Stability Assessment (Metabolic Validation)

Rationale: To confirm if the bioisostere successfully mitigated metabolic liability.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (final DMSO < 0.1%).
    
  • Incubation:

    • Mix microsomes (0.5 mg/mL final) with buffer and test compound. Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction by adding NADPH regenerating system.

  • Sampling:

    • At time points

      
       min, remove aliquots (50 
      
      
      
      ).
    • Quench: Immediately add to 150

      
       ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Part 5: Decision Logic (Workflow)

The following decision tree guides the medicinal chemist from the identification of a piperidine-related liability to the selection of the optimal bioisostere.

PiperidineOptimization Start START: Piperidine Lead Candidate IdentifyIssue Identify Primary Liability Start->IdentifyIssue Issue_hERG hERG Toxicity (IC50 < 10 uM) IdentifyIssue->Issue_hERG Issue_Metab Metabolic Instability (High Clearance) IdentifyIssue->Issue_Metab Issue_Solubility Poor Solubility (Low Fsp3) IdentifyIssue->Issue_Solubility Strat_Basicity Strategy: Reduce Basicity Issue_hERG->Strat_Basicity Primary Path Strat_Rigid Strategy: Rigidification Issue_hERG->Strat_Rigid Secondary Path Strat_Block Strategy: Block Alpha-C Issue_Metab->Strat_Block Strat_Polar Strategy: Add Polarity Issue_Solubility->Strat_Polar Sol_Morpholine Use Morpholine (pKa ~8.3) Strat_Basicity->Sol_Morpholine Sol_Difluoro Use 4,4-Difluoropiperidine (Inductive Effect) Strat_Basicity->Sol_Difluoro Sol_Bicycle Use 3-azabicyclo[3.1.0]hexane (Conformational Lock) Strat_Rigid->Sol_Bicycle Strat_Block->Sol_Bicycle Sol_Spiro Use 2-azaspiro[3.3]heptane (Steric Shielding) Strat_Block->Sol_Spiro Strat_Polar->Sol_Morpholine Sol_Piperazine Use Piperazine (Hydrophilic) Strat_Polar->Sol_Piperazine

Figure 1: Strategic Decision Tree for Piperidine Bioisosteric Replacement. This workflow correlates specific ADMET liabilities with the most probable structural solution.

References

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from

  • Kirichok, A. A., et al. (2023).[5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. Retrieved from

  • Zolotareva, N., et al. (2024).[6] "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents."[6][7][8][9] Molecules. Retrieved from

  • Drug Hunter. (2024).[6][7][10] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Retrieved from

  • Wang, Y., et al. (2022). "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation." RSC Advances. Retrieved from

  • Baran Lab. (2020). "Bioisosteres v2 - Recent Trends and Tactics." Retrieved from

Sources

Application Notes and Protocols for Target Identification of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Mechanism of Action

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a heterocyclic compound featuring a pyrazole scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Preliminary data suggests its potential role as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[3] However, to advance this molecule from a promising lead to a potential therapeutic, a comprehensive understanding of its molecular mechanism of action is paramount. The critical first step in this endeavor is the identification of its direct cellular binding partners, a process known as target deconvolution.

This guide provides a detailed, multi-pronged strategy for the robust identification of the protein targets of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine. We will move beyond a simple listing of techniques to provide a logical, integrated workflow that combines computational, proteomic, and genetic approaches. This self-validating system is designed to generate high-confidence candidate targets, laying a solid foundation for subsequent drug development efforts.

An Integrated Strategy for Target Identification

A singular approach to target identification is often insufficient to confidently pinpoint the direct and functionally relevant targets of a small molecule. Therefore, we advocate for a parallel and integrated workflow that leverages the orthogonal strengths of computational, chemical proteomics, and functional genomic methods. This strategy allows for the cross-validation of findings, significantly reducing the likelihood of false positives and providing a more complete picture of the compound's interactions within the complex cellular environment.

Integrated_Workflow cluster_computational Phase 1: In Silico Prediction cluster_proteomics Phase 2: Proteomic Profiling cluster_genetic Phase 3: Functional Genomics cluster_validation Phase 4: Target Validation comp_pred Computational Target Prediction (Molecular Docking, Pharmacophore Modeling) ap_ms Affinity Purification-Mass Spectrometry (AP-MS) comp_pred->ap_ms Hypothesis Generation tpp Thermal Proteome Profiling (TPP) comp_pred->tpp Hypothesis Generation validation Biochemical & Cellular Assays ap_ms->validation Candidate Targets tpp->validation Candidate Targets crispr CRISPR-Cas9 Screening crispr->validation Candidate Pathways & Targets

Figure 1: An integrated workflow for target identification.

Phase 1: Computational Target Prediction (In Silico)

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine.[4] These approaches leverage the compound's 2D and 3D structural information to predict its binding affinity to known protein structures.

Core Techniques:
  • Molecular Docking: This method predicts the preferred orientation of the compound when bound to a protein target. By screening against a library of protein structures (e.g., the Protein Data Bank), we can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups in the compound that are responsible for its biological activity. This pharmacophore model can then be used to search databases of protein structures to find potential targets that can accommodate these features.

Expected Outcome & Rationale:

The primary output of this phase is a ranked list of potential protein targets. This list, while predictive, is crucial for guiding the subsequent experimental phases. For instance, if a significant number of predicted targets are kinases, this would reinforce the initial hypothesis and could inform the selection of specific cell lines or experimental conditions for the proteomics and genetic screens.

Phase 2: Proteomic Profiling for Direct Target Engagement

This phase aims to identify the direct binding partners of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine in a biological context, such as cell lysates or intact cells. We will employ two complementary, state-of-the-art proteomic techniques.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and powerful technique for identifying protein-small molecule interactions.[5][6][7] It involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners from a complex protein mixture.

AP_MS_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Analysis synthesis Synthesize Affinity Probe (Compound + Linker + Biotin) incubation Incubate Lysate with Probe synthesis->incubation lysate Prepare Cell Lysate lysate->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis & Hit Identification mass_spec->data_analysis

Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Affinity Probe Synthesis:

    • Rationale: To immobilize the compound, it must be chemically modified with a linker and an affinity tag (e.g., biotin). The linker's length and composition are critical to ensure that the compound's binding epitope remains accessible. The bromo- group on the pyrazole ring is a potential site for derivatization. A control probe, where the linker and tag are attached to a structurally similar but biologically inactive analog, is essential.

    • Protocol:

      • Synthesize a derivative of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine with a suitable linker (e.g., a short PEG linker with a terminal amine or carboxylic acid).

      • Conjugate the linker-modified compound to an activated biotin molecule (e.g., NHS-biotin).

      • Purify the final affinity probe using HPLC and confirm its structure by mass spectrometry and NMR.

  • Affinity Pulldown:

    • Rationale: The biotinylated probe is incubated with a cell lysate, allowing it to bind to its target proteins. Streptavidin-coated beads, which have an extremely high affinity for biotin, are then used to capture the probe-protein complexes.

    • Protocol:

      • Culture and harvest a relevant cell line (e.g., a cancer cell line if kinase inhibition is suspected).

      • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

      • Clarify the lysate by centrifugation.

      • Incubate the clarified lysate with the biotinylated affinity probe (and a biotin-only control in a separate sample) for 2-4 hours at 4°C.

      • Add streptavidin-coated agarose or magnetic beads and incubate for another 1-2 hours at 4°C.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A key control is to perform a competition experiment by co-incubating the affinity probe and lysate with an excess of the free, unmodified compound. True targets should show reduced binding to the beads in the presence of the competitor.

  • Protein Elution and Identification:

    • Rationale: The captured proteins are eluted from the beads and identified by mass spectrometry.

    • Protocol:

      • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.

      • Identify the proteins by searching the acquired mass spectra against a protein database.

  • Data Analysis:

    • Rationale: True binding partners should be significantly enriched in the affinity probe pulldown compared to the negative controls (beads only, biotin only) and should show reduced enrichment in the competition control.

    • Data Presentation:

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichmentp-value
Target_A150530<0.001
Target_B1281.50.25
Target_C85242.5<0.001
Thermal Proteome Profiling (TPP)

TPP is a powerful, label-free method that identifies target engagement by detecting changes in the thermal stability of proteins upon ligand binding.[8][9][10] The binding of a small molecule typically stabilizes its target protein, resulting in a higher melting temperature (Tm).

TPP_Workflow cluster_treatment Cell Treatment & Heating cluster_processing Sample Processing cluster_analysis Analysis treatment Treat Cells with Compound vs. Vehicle (DMSO) heating Heat Aliquots to a Range of Temperatures treatment->heating lysis Lyse Cells heating->lysis centrifugation Separate Soluble & Aggregated Proteins by Centrifugation lysis->centrifugation digestion Digest Soluble Proteins centrifugation->digestion labeling TMT Labeling digestion->labeling mass_spec LC-MS/MS Analysis labeling->mass_spec data_analysis Generate Melting Curves & Identify Tm Shifts mass_spec->data_analysis

Figure 3: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Treatment and Heating:

    • Rationale: Intact cells are treated with the compound or a vehicle control. This allows the compound to engage its targets in a native cellular environment. The cells are then heated across a temperature gradient, causing proteins to denature and aggregate at their characteristic melting temperatures.

    • Protocol:

      • Treat cultured cells with 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine at a relevant concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for a defined period.

      • Harvest and resuspend the cells in a suitable buffer.

      • Aliquot the cell suspensions into PCR tubes and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C) for a fixed time (e.g., 3 minutes).

      • Cool the samples on ice.

  • Sample Processing:

    • Rationale: After heating, the aggregated, denatured proteins are separated from the soluble, folded proteins. The amount of soluble protein at each temperature is then quantified by mass spectrometry.

    • Protocol:

      • Lyse the cells by freeze-thaw cycles or sonication.

      • Perform ultracentrifugation to pellet the aggregated proteins.

      • Collect the supernatant containing the soluble proteins.

      • Reduce, alkylate, and digest the proteins in the supernatant with trypsin.

  • Quantitative Mass Spectrometry:

    • Rationale: To accurately compare the amount of soluble protein across different temperatures and between the compound-treated and vehicle-treated samples, isobaric labeling (e.g., TMT or iTRAQ) is used.

    • Protocol:

      • Label the peptides from each temperature point with a different isobaric tag.

      • Pool the labeled peptide samples.

      • Analyze the pooled sample by LC-MS/MS.

  • Data Analysis:

    • Rationale: For each identified protein, a melting curve is generated by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct interaction.

    • Data Presentation:

Protein IDTm (Vehicle)Tm (Compound)ΔTm (°C)p-value
Target_A52.556.8+4.3<0.001
Protein_X61.261.3+0.10.95
Target_C48.952.1+3.2<0.01

Phase 3: Functional Genomics for Pathway Deconvolution

While proteomics methods are excellent for identifying direct binding partners, they may not reveal the functional consequences of these interactions. Functional genomics approaches, such as CRISPR-Cas9 screening, can identify genes and pathways that are essential for the compound's activity.[11][12][13]

CRISPR-Cas9 Loss-of-Function Screening

This technique uses a library of guide RNAs (gRNAs) to systematically knock out every gene in the genome. By treating the knockout cell population with the compound, we can identify genes whose loss confers either resistance or sensitivity.

CRISPR_Workflow cluster_library Library Transduction cluster_selection Drug Selection cluster_analysis Analysis transduction Transduce Cas9-expressing Cells with Pooled gRNA Library split Split Cell Population transduction->split treatment Treat with Compound split->treatment control Treat with Vehicle split->control culture Culture for Several Passages treatment->culture control->culture harvest Harvest Cells & Extract Genomic DNA culture->harvest pcr PCR Amplify gRNA Cassettes harvest->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Identify Enriched/Depleted gRNAs ngs->data_analysis

Figure 4: Workflow for a pooled CRISPR-Cas9 loss-of-function screen.

  • Library Transduction:

    • Rationale: A pooled lentiviral library containing thousands of gRNAs targeting all genes in the genome is introduced into a population of Cas9-expressing cells. Each cell receives, on average, one gRNA, resulting in a population of cells with different gene knockouts.

    • Protocol:

      • Generate or obtain a Cas9-expressing stable cell line.

      • Transduce the cells with the pooled gRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one gRNA.

      • Select for transduced cells (e.g., using puromycin resistance).

  • Drug Selection:

    • Rationale: The transduced cell population is split and treated with either the compound or a vehicle control. The compound will exert a selective pressure on the cell population.

    • Protocol:

      • Split the cell population into two arms: treatment and control.

      • Treat the treatment arm with a lethal concentration (e.g., LC50) of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine. Treat the control arm with vehicle.

      • Culture the cells for a sufficient period to allow for the selection to occur (typically 14-21 days).

  • Analysis:

    • Rationale: After the selection period, the representation of each gRNA in the surviving cell population is quantified by next-generation sequencing (NGS).

    • Protocol:

      • Harvest the surviving cells from both arms and extract genomic DNA.

      • Use PCR to amplify the gRNA cassettes from the genomic DNA.

      • Sequence the PCR products using NGS.

      • Align the sequencing reads to the gRNA library to determine the abundance of each gRNA.

  • Data Analysis:

    • Rationale: gRNAs that are enriched in the compound-treated population compared to the control population target genes whose loss confers resistance. Conversely, gRNAs that are depleted target genes whose loss confers sensitivity.

    • Data Presentation:

GeneLog2 Fold Change (Treated/Control)p-valuePhenotype
Target_A+5.8<0.001Resistance
Pathway_Component_X+4.2<0.01Resistance
Sensitizer_Y-3.9<0.01Sensitivity

Phase 4: Target Validation and Convergence of Evidence

The final and most critical phase is the validation of candidate targets identified from the computational, proteomic, and genetic screens. The strongest candidates will be those that emerge from multiple, orthogonal approaches.

  • Convergence: A protein identified by both AP-MS and TPP, and whose gene knockout in a CRISPR screen confers resistance to the compound, is a very high-confidence target.

  • Biochemical Validation: Recombinant protein of the candidate target should be expressed and purified. In vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) can be used to confirm a direct interaction and determine the binding affinity (Kd) of the compound. If the target is an enzyme, its activity should be measured in the presence and absence of the compound to determine if it is an inhibitor or activator.

  • Cellular Validation: The on-target effect of the compound should be confirmed in cells. This can be achieved by, for example, overexpressing the target protein to see if it confers resistance, or by using a knockout/knockdown of the target gene and observing a loss of compound efficacy.

Conclusion

The identification of a small molecule's target is a complex but essential step in drug discovery. By employing an integrated and multi-faceted strategy that combines the predictive power of computational methods, the direct binding evidence from proteomics, and the functional insights from genetics, researchers can confidently and efficiently deconvolute the mechanism of action of novel compounds like 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine. This rigorous and self-validating approach provides the robust data necessary to justify the advancement of a compound through the drug development pipeline.

References

  • MySkinRecipes. 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Scientific Research. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. Available at: [Link]

  • LCGC International. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Nucleic Acids Research. (2024). Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Available at: [Link]

  • Journal of Biomedical Science. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

  • Molecular & Cellular Proteomics. (2013). Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). Available at: [Link]

  • Analytical Chemistry. (2025). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. Available at: [Link]

  • Current Topics in Medicinal Chemistry. (2012). Target prediction of small molecules with information of key molecular interactions. Available at: [Link]

  • Natural Product Reports. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Available at: [Link]

  • ACS Chemical Biology. (2009). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

  • Bio-protocol. Thermal protein profiling (TPP). Available at: [Link]

  • MedChemComm. (2018). CRISPR approaches to small molecule target identification. Available at: [Link]

  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available at: [Link]

  • Critical Reviews in Biochemistry and Molecular Biology. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Available at: [Link]

  • Molecular Systems Biology. (2019). Thermal proteome profiling for interrogating protein interactions. Available at: [Link]

  • Biocompare. (2019). Target Identification and Drug Discovery with CRISPR. Available at: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

  • Frontiers in Molecular Biosciences. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Available at: [Link]

  • ResearchGate. Thermal proteome profiling (TPP) method. Available at: [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Faraday Discussions. (2023). Machine-learning based prediction of small molecule–surface interaction potentials. Available at: [Link]

  • ResearchGate. Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). Available at: [Link]

  • Environment & Health. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Available at: [Link]

  • Labforward. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]

  • Journal of Proteome Research. (2012). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Available at: [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available at: [Link]

  • ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

  • Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this powerful C-N bond-forming reaction. Drawing from extensive field experience and the scientific literature, this resource aims to empower you to optimize your reactions, maximize yields, and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the Buchwald-Hartwig amination with piperidines.

Q1: My reaction with piperidine is not proceeding to completion. What are the first things I should check?

A1: If your reaction stalls, begin by assessing the core components. First, ensure your palladium source is active; modern palladacycle precatalysts (e.g., G3 or G4) are generally more reliable than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more efficiently.[1] Second, confirm that your solvent is anhydrous and deoxygenated, as oxygen can deactivate the catalyst. Third, verify the quality and stoichiometry of your base; it should be strong enough to deprotonate the piperidine-palladium complex but not so strong as to cause substrate decomposition.[1][2]

Q2: How do I select the best ligand for my specific piperidine and aryl halide?

A2: Ligand choice is critical and is primarily dictated by the steric and electronic properties of your substrates. For secondary cyclic amines like piperidine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as RuPhos and XPhos are excellent starting points.[1][3] For particularly challenging or sterically hindered couplings, consider more specialized ligands. A small ligand screen is often the most effective approach to identify the optimal choice for a new reaction system.[1]

Q3: What is the most appropriate base for the amination of piperidines?

A3: The choice of base is a balance between reactivity and functional group tolerance. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for aliphatic amines and often lead to higher reaction rates.[2][4] However, if your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), these strong bases can cause decomposition.[2][4] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although they might require higher reaction temperatures.[2][4]

Q4: I am observing the formation of side products. What are the likely culprits when using piperidine?

A4: Side product formation can arise from several pathways. One common issue is hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. This can be promoted by moisture or certain catalyst decomposition pathways. Another possibility, especially with heteroaryl halides, is decomposition of the starting material promoted by a strong base.[5] Additionally, β-hydride elimination can be a competitive pathway, particularly with sterically demanding secondary amines.[6]

Troubleshooting Guide

This section provides a more detailed breakdown of specific experimental problems and their potential solutions.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. The following table outlines potential causes and actionable solutions.

Potential Cause Explanation Recommended Solution(s)
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.Use a modern, air-stable palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) for more reliable generation of the active catalyst.[1][3] Ensure rigorous exclusion of air and moisture through proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line).
Inappropriate Ligand The ligand is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle. A suboptimal ligand can lead to slow reaction rates or catalyst deactivation. For secondary amines, ligands like RuPhos are often a good starting point.[1]For sterically hindered piperidines or challenging aryl halides, screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos , BrettPhos , or DPEphos .[6][7]
Incorrect Base Selection The base must be strong enough to facilitate deprotonation of the amine complex but not so strong as to cause substrate degradation.[2]For robust substrates, NaOtBu is often effective. For base-sensitive substrates, switch to a weaker base like Cs₂CO₃ or K₃PO₄ , and consider increasing the reaction temperature.[2][4] The physical properties of the base matter; grinding the base before use can improve its reactivity.[2]
Poor Substrate Solubility If the reactants are not sufficiently soluble at the reaction temperature, the reaction will be slow or may not proceed at all.Screen different solvents. Common choices include toluene , dioxane , and THF .[4][8] For particularly insoluble substrates, a higher boiling point solvent or the use of co-solvents may be necessary.
Steric Hindrance Highly substituted piperidines or ortho-substituted aryl halides can significantly slow down the reaction rate.Use a more sterically demanding and electron-rich ligand to promote oxidative addition and reductive elimination.[9] Increasing the reaction temperature and/or catalyst loading may also be necessary.
Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the yield of the desired product.

Side Product/Reaction Explanation Recommended Solution(s)
Hydrodehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by β-hydride elimination from the palladium-amido complex followed by reductive elimination.Ensure the use of a sufficiently bulky ligand to disfavor β-hydride elimination. Lowering the reaction temperature may also help.
Aryl Halide Homocoupling Two molecules of the aryl halide couple to form a biaryl species.This is often a sign of catalyst decomposition or suboptimal reaction conditions. Re-evaluate your ligand and solvent choice.
Substrate Decomposition Particularly with electron-deficient or base-sensitive heteroaryl halides, strong bases can cause ring-opening or other decomposition pathways.[5]Switch to a weaker base (e.g., K₃PO₄). For some sensitive five-membered heterocycles, a base of intermediate strength like NaOTMS has been shown to be effective.[2]

The Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle involves the following key steps:

  • Activation of the Palladium Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The piperidine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the N-arylpiperidine product and regenerating the active Pd(0) catalyst.[4][6]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Ar-Pd(II)-NHR'R''X Oxidative_Addition->Amine_Coordination Piperidine Reductive_Elimination Ar-Pd(II)-NR'R''(L) Amine_Coordination->Reductive_Elimination Base, -HX Reductive_Elimination->Pd(0)L Product (Ar-Piperidine) Pd(II)_Precatalyst Pd(II)_Precatalyst Pd(II)_Precatalyst->Pd(0)L Reduction

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for the Amination of an Aryl Bromide with Piperidine

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the toluene, followed by the piperidine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the desired amount of time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperidine.

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. Available at: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, ACS Publications. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, ACS Publications. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, Royal Society of Chemistry. Available at: [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, ACS Publications. Available at: [Link]

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, Royal Society of Chemistry. Available at: [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, Royal Society of Chemistry. Available at: [Link]

  • Mechanistic investigation of palladium-catalysed oxidative amination... ResearchGate. Available at: [Link]

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Technical Support Center: Resolving Poor Aqueous Solubility of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for addressing challenges associated with the poor aqueous solubility of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable protocols to overcome solubility issues encountered during experimentation.

Introduction to the Challenge

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted therapies.[1] Its molecular structure, while advantageous for high binding affinity to specific enzymes, often presents a significant challenge in terms of aqueous solubility.[1] This guide will walk you through a systematic approach to understanding and resolving these solubility issues.

Physicochemical Properties Overview

A foundational understanding of the physicochemical properties of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is crucial for troubleshooting its solubility.

PropertyValueSource
Molecular Formula C₉H₁₄BrN₃[1]
Molecular Weight 244.13 g/mol [1]
Predicted Boiling Point 315.8±32.0 °C[1]
Predicted Density 1.54±0.1 g/cm³[1]
Structure Analysis The molecule contains a substituted pyrazole ring and a 1-methylpiperidine moiety. The piperidine nitrogen is basic, suggesting the molecule will behave as a weak base. The presence of the bromophenyl group contributes to its hydrophobicity.Inferred from chemical structure

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, not dissolving in aqueous buffers?

A1: The limited aqueous solubility is likely due to the hydrophobic nature of the brominated pyrazole ring system and the overall molecular structure. For a molecule to dissolve, the energy released from solvating the molecule with water must overcome the energy required to break the crystal lattice of the solid compound and the hydrogen bonds between water molecules. For hydrophobic compounds, this energy balance is often unfavorable in neutral aqueous solutions.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The most straightforward and often effective first step for a weakly basic compound is pH adjustment.[2][3] By lowering the pH of the aqueous medium, the basic piperidine nitrogen will become protonated, forming a more soluble salt.

Q3: Are there other methods I can try if pH adjustment is not sufficient or not suitable for my experiment?

A3: Absolutely. Several other formulation strategies can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, cyclodextrins, and surfactants.[2] Each of these approaches works through a different mechanism to enhance solubility.

Q4: How do I know which solubilization technique is best for my application?

A4: The choice of solubilization technique depends on several factors, including the required concentration of the compound, the constraints of your experimental system (e.g., cell-based assays may be sensitive to certain excipients), and the desired final formulation (e.g., for in vitro vs. in vivo studies). A systematic screening of the different methods is often necessary.

Q5: Can these solubilizing agents affect my experimental results?

A5: Yes, it is crucial to include proper controls in your experiments. Excipients such as organic co-solvents, cyclodextrins, and surfactants can have their own biological effects. Therefore, you should always test the vehicle (the formulation without your compound) as a negative control to ensure that the observed effects are due to your compound and not the solubilizing agents.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This guide provides a structured workflow for systematically addressing the poor aqueous solubility of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine.

Cyclodextrin_Mechanism cluster_0 Mechanism of Solubilization by Cyclodextrins Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 4: Solubilization using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. [4]The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their apparent solubility. [4][5][6] Materials:

  • 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL (Polyoxyl 35 castor oil)

  • Aqueous buffer

Procedure:

  • Prepare surfactant solutions: Prepare a series of surfactant solutions in your chosen buffer at concentrations both below and above their known CMC values (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Determine solubility enhancement:

    • Add an excess amount of the compound to each surfactant solution.

    • Equilibrate for 24-48 hours with shaking.

    • Centrifuge and analyze the supernatant for the dissolved compound concentration.

Considerations:

  • Cellular toxicity: Surfactants can be disruptive to cell membranes, so their use in cell-based assays must be carefully controlled and validated.

  • CMC: Significant solubility enhancement is typically observed at surfactant concentrations above the CMC.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the compound. Simple, cost-effective, often highly effective for ionizable compounds. [2]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent. [7]Can achieve high drug concentrations. [7]Potential for toxicity; risk of precipitation upon dilution.
Cyclodextrins Forms soluble inclusion complexes. [8]Generally low toxicity; can also improve stability. [8][9]Can be more expensive; may not be effective for all molecules.
Surfactants Micellar encapsulation of the compound. [4]Highly effective for many hydrophobic compounds.Potential for cellular toxicity; can interfere with some assays.

Analytical Methods for Solubility Determination

Accurate quantification of solubility is essential. The following methods are commonly used:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for its specificity and sensitivity. A calibration curve with known concentrations of the compound should be prepared in the same solvent system as the samples.

  • UV-Vis Spectroscopy: A simpler and faster method if the compound has a suitable chromophore and there are no interfering substances in the formulation. A calibration curve is also required.

  • Gravimetric Analysis: Involves evaporating a known volume of the saturated solution and weighing the residual solid. This method is less sensitive and requires larger sample volumes. [10]

References

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754.
  • MySkinRecipes. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US6136799A - Cosolvent formulations.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • PMC - NIH. (2023). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclodextrins for drug delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • JoVE. (2025). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cyclodextrins in drug delivery: An updated review. Retrieved from [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. Retrieved from [Link]

  • ResearchGate. (2025). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • PubMed. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]

Sources

minimizing impurity formation in N-aryl piperidine synthesis.

Technical Support Center: -Aryl Piperidine Synthesis

Topic: Minimizing Impurity Formation in

Audience:Status:

Introduction: The Piperidine Pharmacophore

The

protodehalogenation (hydrodehalogenation)oxidative degradation

This guide moves beyond generic "optimization" to provide mechanistic root-cause analysis and remedial protocols.

Module 1: Buchwald-Hartwig Cross-Coupling

The Gold Standard for Non-Activated Systems

Core Challenge: The primary impurity in Pd-catalyzed amination of secondary amines (like piperidine) is the reduced arene (

Reductive Elimination

-Hydride Elimination
Protodemetallation
Mechanistic Diagnostics

The choice of ligand dictates the fate of the amido-palladium intermediate.

  • Path A (Desired): Rapid reductive elimination forms the C-N bond.

  • Path B (Impurity):

    
    -Hydride elimination generates an imine (which hydrolyzes) and a Pd-hydride species, which reduces the aryl halide to 
    
    
    .

DOT Diagram: Impurity Pathways in Pd-Catalysis

BuchwaldImpurityStartL-Pd(II)-Ar(X)ComplexL-Pd(II)-Ar(N-Pip)Start->Complex TransmetallationAmine+ Piperidine / BaseAmine->ComplexProductN-Aryl Piperidine(Desired Product)Complex->Product Reductive Elimination(Promoted by Bulky Ligands)BetaElimβ-Hydride EliminationComplex->BetaElim Slow Reductive Elim.PdH[L-Pd-H] SpeciesBetaElim->PdHIminePiperidine Imine(Hydrolysis Byproduct)BetaElim->ImineReducedAr-H (Protodehalogenation)MAJOR IMPURITYPdH->Reduced Reduces Ar-X

Figure 1: The competition between productive reductive elimination and destructive

Troubleshooting Guide: Buchwald-Hartwig
SymptomRoot CauseCorrective Action
High levels of Ar-H (Reduced Arene) Slow Reductive Elimination. The Pd center is not crowded enough to force the C-N bond formation, allowing time for

-hydride elimination.
Switch to RuPhos or BrettPhos. These dialkylbiaryl phosphine ligands are bulky and electron-rich, accelerating reductive elimination orders of magnitude over standard phosphines (e.g., BINAP, dppf) [1].
Low Conversion (Stalled Rxn) Pd(II) Precatalyst Activation Failure. If using Pd(OAc)₂, reduction to Pd(0) may be inefficient.Use G3/G4 Precatalysts. Switch to RuPhos Pd G4 . This ensures a 1:1 L:Pd ratio and immediate entry into the catalytic cycle without requiring an external reductant [2].
Piperidine Oxidation (

-Oxide)
Trace Peroxides in Ethers. THF or Dioxane containing peroxides will oxidize the electron-rich piperidine.Solvent Switch. Use anhydrous Toluene or pre-test THF with peroxide strips. Add BHT (butylated hydroxytoluene) as a radical scavenger if necessary.
Regioisomers (Substituted Piperidines) Steric Clash. If using 3-substituted piperidines, the catalyst may struggle to couple.Increase Temperature. While counter-intuitive, higher temp (

C) with a robust ligand (BrettPhos) helps overcome the activation energy for the sterically hindered coupling.
Standardized Protocol: RuPhos Pd G4 System

Valid for

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Piperidine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (1.0 - 2.0 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) but allow 5 min pre-stirring in solvent.

  • Solvent: Add anhydrous THF or Toluene (0.2 M concentration).

  • Degas: Sparge with Nitrogen/Argon for 5 minutes (Critical to prevent catalyst poisoning).

  • Reaction: Stir at

    
    C for 2–12 hours.
    
  • Checkpoint: Monitor by LCMS. If Ar-H > 5%, lower temperature or switch base to

    
    .
    

Module 2: (Nucleophilic Aromatic Substitution)

The Metal-Free Alternative

Core Challenge:

dimerspolymerization

Decision Logic: When to use


?

SnArDecisionStartAryl Halide StructureEWGHas EWG?(NO2, CN, CF3, Pyridine)Start->EWGNoEWGElectron Neutral/RichStart->NoEWGSnArUse SnAr(Base: K2CO3, Solvent: DMSO)EWG->SnAr YesBuchwaldUse Buchwald-Hartwig(RuPhos/Pd)EWG->Buchwald NoNoEWG->Buchwald

Figure 2: Selection criteria for

Troubleshooting Guide:
SymptomRoot CauseCorrective Action
Black Tar / Decomposition Thermal Runaway. Piperidine is a strong nucleophile; the reaction is exothermic.Control Addition. Add piperidine dropwise to the aryl halide solution at

C, then warm to RT. Do not mix all reagents at high temp.
Incomplete Reaction Poor Solubility of Base. Inorganic bases (

) are insoluble in THF/Dioxane.
Solvent/Base Pair. Switch to DMSO or NMP (dipolar aprotic) to solubilize the base. Alternatively, use organic bases like DIPEA (Hünig's base).
Bis-Addition (if Ar-X₂) Over-reaction. If the aryl ring has two leaving groups (e.g., 2,4-difluoronitrobenzene).Stoichiometry Control. Use exactly 0.95 equiv of piperidine. Run at low temperature (

C to

C).

Module 3: Purification & Pd Removal

Ensuring Pharmaceutical Grade Purity

Even with high yield, residual Palladium is a critical impurity (Limit: <10 ppm for APIs).

Protocol: Metal Scavenging

Do not rely solely on column chromatography.

  • Workup: After reaction completion, filter through Celite to remove bulk insolubles.

  • Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® TMT (Trimercaptotriazine) to the crude organic solution (approx. 4 equiv relative to Pd loading) [3].

    • Why TMT? It is highly selective for Pd(II) and Pd(0) and does not bind the basic amine of the piperidine product.

  • Incubation: Stir at

    
    C for 4 hours.
    
  • Filtration: Filter through a fine frit (

    
    ).
    
  • Validation: Test filtrate with colorimetric Pd check or ICP-MS.

FAQ: Rapid Response

Q: I see a new spot on TLC that is very polar and UV active. What is it? A: Likely the Piperidine


-Oxide

Q: Can I use Pd(dppf)Cl₂ for piperidine arylation? A: It is not recommended . Dppf is excellent for Suzuki coupling but mediocre for amination of secondary amines. It often leads to slower rates and higher hydrodehalogenation compared to RuPhos or BrettPhos [4].

Q: My piperidine has a Boc-protected amine elsewhere. Will it survive? A: Yes. Buchwald conditions (NaOtBu/Base) are generally orthogonal to Boc groups. However, avoid strong heating (>100°C) with weak nucleophiles, as thermal deprotection can occur slowly.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. (Note: While title mentions Cu, this seminal paper contrasts Pd vs Cu ligands for secondary amines).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Gareau, D., et al. (2010). SiliaMetS®: Metal Scavengers for the Pharmaceutical Industry. SiliCycle Application Notes.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Technical Support Center: Stability of Bromo-Substituted Heterocycles in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bromo-substituted heterocycles (e.g., bromoindoles, bromopyridines, bromothiophenes) are linchpin intermediates in drug discovery, particularly for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] However, their stability in solution is often overestimated.[1] We frequently receive reports of "disappearing starting material" or "unexplained byproducts."

This guide addresses the three primary failure modes: Photolytic Debromination , Base-Catalyzed Halogen Migration ("Halogen Dance") , and Hydrolytic/Protodebromination .[1]

Part 1: Photolytic Instability (Light Sensitivity)

Issue: "My HPLC purity dropped from 99% to 92% after leaving the sample in the autosampler overnight. The main impurity is the des-bromo analog."

Technical Insight

Carbon-Bromine (C-Br) bonds in electron-rich heterocycles (like indoles and thiophenes) possess relatively low bond dissociation energies (approx. 65-75 kcal/mol).[1] Exposure to ambient UV/visible light can induce homolytic cleavage, generating a heteroaryl radical.[1] This radical abstracts a hydrogen atom from the solvent (often DMSO or methanol), resulting in photolytic debromination .[1]

Troubleshooting Q&A

Q: Is my solvent contributing to the degradation? A: Yes. Solvents with readily abstractable hydrogen atoms (H-donors) accelerate this process.[1]

  • High Risk: Methanol, Ethanol, THF, Isopropanol.[1]

  • Medium Risk: DMSO (can act as an oxidant or radical trap).[1]

  • Low Risk: Acetonitrile (ACN), Water (though solubility is often poor).[1]

Q: How do I validate if light is the culprit? A: Perform the "Foil Test" :

  • Prepare two identical HPLC vials of your compound (1 mg/mL).

  • Wrap one vial completely in aluminum foil.

  • Leave both on the benchtop under fluorescent light for 12 hours.

  • Analyze both.[1] If the foil-wrapped sample is stable and the exposed one degrades, you have photolytic instability.[1]

Q: What is the fix for autosampler stability? A:

  • Amber Glass: Switch to amber HPLC vials immediately.

  • Temperature: Set the autosampler thermostat to 4°C (reduces radical propagation rates).

  • Solvent Swap: If possible, dissolve samples in Acetonitrile/Water mixtures rather than pure Methanol.

Part 2: The "Halogen Dance" (Base-Catalyzed Migration)

Issue: "I treated 2-bromothiophene with LDA to alkylate at the 5-position, but I isolated a mixture of 3-bromo and poly-bromo products."

Technical Insight

This is the Base-Catalyzed Halogen Dance (BCHD) .[1] Upon lithiation, the initial lithiated species is kinetically formed (usually ortho to the Br).[1] However, this species is often thermodynamically unstable relative to a species where the anion is stabilized by the inductive effect of the halogen and the heteroatom. The lithium atom "dances" to the most stable position, while the bromine migrates to the position vacated by the lithium.

Mechanism Visualization

HalogenDance cluster_0 Kinetic Phase cluster_1 Thermodynamic Phase Start 2-Bromothiophene Lithiated 3-Lithio-2-bromothiophene (Kinetic Intermediate) Start->Lithiated + LDA (Deprotonation) Dance Halogen Migration (Intermolecular Transfer) Lithiated->Dance Equilibration Stable 2-Lithio-3-bromothiophene (Thermodynamic Product) Dance->Stable Isomerization caption Fig 1. The Halogen Dance: Kinetic lithiation vs. Thermodynamic rearrangement.

Troubleshooting Q&A

Q: How do I stop the dance? A: You must trap the kinetic intermediate faster than it can rearrange.

  • Cryogenics: Run the lithiation at -78°C strictly. The rearrangement usually requires > -40°C to proceed at significant rates.

  • In-Situ Trapping: Do not pre-form the lithiated species. Mix your electrophile (e.g., aldehyde) with the substrate before adding the base (if compatible), or add the base to a mixture of substrate + electrophile (Barbier conditions).[1]

  • Base Selection: Use a non-nucleophilic base that matches the pKa requirements but minimizes excess equilibration time.[1]

Part 3: Chemical Instability (Hydrolysis & Protodebromination)

Issue: "My 2-bromopyridine is turning into a white solid in the reaction mixture." or "My Suzuki coupling yielded the non-brominated arene."

Scenario A: Hydrolysis of 2-Bromopyridines

Electron-deficient rings like pyridine activate the C-Br bond toward Nucleophilic Aromatic Substitution (SNAr).[2]

  • Condition: Aqueous base (NaOH, K₂CO₃) or even acidic conditions.[1]

  • Result: Conversion of 2-bromopyridine to 2-pyridone (often insoluble white solid).[1]

  • Fix: Use anhydrous bases (Cs₂CO₃, K₃PO₄) in organic solvents (Dioxane, Toluene) rather than aqueous biphasic systems.

Scenario B: Protodebromination in Pd-Catalysis

During cross-coupling, the oxidative addition complex (Ar-Pd-Br) can undergo reduction instead of transmetallation.[1]

  • Cause: Presence of hydride sources (formate, alcohols) or "bulky" phosphine ligands that sterically hinder transmetallation, allowing time for side reactions.[1]

  • Fix:

    • Avoid alcohol solvents if possible.[1]

    • Increase the concentration of the coupling partner (boronic acid).[1]

    • Switch to a catalyst with faster transmetallation kinetics (e.g., Pd-118 or SPhos-Pd-G2).[1]

Part 4: Storage & Handling Best Practices

Summary Table: Solvent Compatibility for Bromo-Heterocycles

SolventStability RiskPrimary Degradation ModeRecommendation
DMSO MediumOxidative degradation / Hygroscopic (brings in water)Store frozen (-20°C).[1] Use dry DMSO.[1][3][4]
Methanol HighPhotolytic radical debrominationAvoid for long-term storage.[1]
Water HighHydrolysis (for 2-Br-pyridines/diazines)Prepare fresh.[1] Do not store.
Acetonitrile LowNone (generally inert)Preferred for HPLC/LCMS samples.[1]
DCM/CHCl₃ MediumAcidic impurities (HCl) can cause protodebrominationPass through basic alumina before use.[1]
Standard Operating Procedure (SOP) for Storage
  • Solid State: Store at -20°C under Argon/Nitrogen.

  • Solution: If solution storage is mandatory, use anhydrous DMSO and store in amber vials at -20°C.

  • Thawing: Vortex thoroughly after thawing. DMSO freezes at 19°C; concentration gradients form upon freezing.[1]

References

  • BenchChem. (2025).[1] 5-Bromoindole: A Technical Guide to its Solubility and Stability. Retrieved from [1][2]

  • Schnürch, M., et al. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews.[1] Retrieved from [1][2]

  • Wang, R., et al. (2019).[1] Photocatalytic debromination of polybrominated diphenyl ethers (PBDEs). Environment International. Retrieved from

  • Lumen Learning. Palladium Catalyzed Couplings: Side Reactions. Retrieved from

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO. Journal of Biomolecular Screening. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for Selective N-Arylation of Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective N-arylation of pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The N-aryl pyrazole motif is a cornerstone in medicinal chemistry, and achieving its synthesis in a controlled and efficient manner is paramount. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. Our approach is rooted in explaining the causal chemical principles behind each recommendation, ensuring a deeper understanding and more effective problem-solving.

Section 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered during the N-arylation of pyrazoles, providing a systematic approach to diagnosing and resolving them.

Issue: Poor or No Conversion to the Desired N-Aryl Pyrazole

Q1: My reaction shows low or no yield, with starting materials remaining largely unconsumed. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction parameters. A systematic evaluation of your reaction setup is the most effective approach.

  • Catalyst Integrity and Activation: The active form of the palladium catalyst in Buchwald-Hartwig amination is the Pd(0) species.[1] Palladium(II) precatalysts, such as Pd(OAc)₂, must be reduced in situ, a process that can be inhibited. Conversely, the active Pd(0) catalyst is highly sensitive to oxygen.

    • Troubleshooting Steps:

      • Exclude Oxygen Rigorously: Ensure your reaction vessel, solvent, and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[2] Maintain a positive pressure of inert gas throughout the reaction.

      • Observe for Palladium Black: The formation of a black precipitate (palladium black) is a visual indicator of catalyst aggregation and deactivation.[3] This occurs when the Pd(0) species is not effectively stabilized by the ligand.

      • Consider Catalyst Pre-activation: Some nitrogen-containing heterocycles, including pyrazoles, can inhibit the formation of the active Pd(0)-ligand complex.[4] Using a pre-activated solution of the palladium source and ligand can significantly improve reaction efficacy.

  • Suboptimal Reagent Combination: The interplay between the catalyst, ligand, and base is critical and highly dependent on the specific pyrazole and aryl halide substrates.

    • Troubleshooting Steps:

      • Ligand Choice: For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, XPhos) are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]

      • Base Strength and Solubility: The base is responsible for deprotonating the pyrazole N-H. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] The pKa and solubility of the base are important considerations. A base that is too weak may not deprotonate the pyrazole effectively, while an overly strong base can promote side reactions. The choice of solvent can also influence the effectiveness of the base.

  • Reaction Temperature: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Temperature Screening: If your reaction is sluggish at a lower temperature, incrementally increasing the temperature (e.g., from 80 °C to 110 °C) can significantly enhance the reaction rate. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side product formation.

Issue: Poor Regioselectivity (Mixture of N1 and N2 Arylated Isomers)

Q2: I am obtaining a mixture of N1 and N2 arylated pyrazoles and separation is difficult. How can I improve the regioselectivity of the reaction?

A2: Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a central challenge, stemming from the similar electronic properties of the two nitrogen atoms.[8][9] The regiochemical outcome is a delicate balance of steric and electronic factors, which can be manipulated to favor the desired isomer.

  • Steric Control: This is often the most powerful tool for directing regioselectivity. The arylation will preferentially occur at the less sterically hindered nitrogen atom.[7][8]

    • Troubleshooting & Optimization Strategies:

      • Substrate Design: If possible, design your pyrazole substrate so that the C5 position has a smaller substituent than the C3 position to favor N1-arylation.

      • Bulky Ligands: Employing sterically demanding ligands on the metal catalyst can amplify the steric differences between the two nitrogen environments, thereby enhancing selectivity.

      • Bulky Arylating Agents: Using an aryl halide with bulky ortho-substituents can also favor reaction at the less encumbered pyrazole nitrogen.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Troubleshooting & Optimization Strategies:

      • Substituent Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, potentially directing the arylation to the other nitrogen. The interplay of electronic and steric effects must be considered.

  • Reaction Conditions: The choice of solvent and base can have a profound impact on regioselectivity.

    • Troubleshooting & Optimization Strategies:

      • Solvent Polarity: Aprotic solvents like toluene or dioxane are commonly used for N-arylation.[6][7] In some cases, more polar solvents like DMF may be required, especially for copper-catalyzed reactions involving less soluble triazoles, a related class of heterocycles.[7] It is advisable to screen a few solvents to determine the optimal conditions for your specific system.

      • Base and Counter-ion: The nature of the base and its corresponding counter-ion can influence the aggregation state of the pyrazolate anion in solution, which in turn can affect which nitrogen atom is more accessible for arylation.[9] For instance, the combination of K₂CO₃ in DMSO has been reported to be effective for regioselective N1-arylation.[6]

Issue: Formation of Significant Side Products

Q3: Besides my desired product, I am observing significant amounts of side products. What are these and how can I minimize their formation?

A3: The formation of side products in palladium-catalyzed N-arylation reactions can compete with the desired product formation and complicate purification. Common side products include hydrodehalogenation of the aryl halide and diarylation of the pyrazole.

  • Hydrodehalogenation: This involves the replacement of the halide on the aryl halide with a hydrogen atom.

    • Causality: This can occur via a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium amide intermediate.[10]

    • Troubleshooting & Optimization Strategies:

      • Ligand Choice: The use of appropriate bulky, electron-rich ligands can accelerate the rate of reductive elimination to form the desired C-N bond, thus outcompeting the β-hydride elimination pathway.

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

  • Diarylation: This is the addition of two aryl groups to the pyrazole, which can be problematic with highly reactive aryl halides.

    • Causality: If the mono-arylated product is still sufficiently reactive under the reaction conditions, it can undergo a second N-arylation.

    • Troubleshooting & Optimization Strategies:

      • Stoichiometry Control: Carefully control the stoichiometry of the aryl halide. Using a slight excess of the pyrazole substrate can favor mono-arylation.

      • Reaction Time and Temperature: Reducing the reaction time and/or temperature can minimize the formation of the di-arylated product. Monitor the reaction progress by TLC or LC-MS to stop the reaction once the formation of the desired mono-arylated product is maximized.

      • Aryl Halide Reactivity: If possible, use a less reactive aryl halide (e.g., aryl bromide instead of aryl iodide).

Section 2: Frequently Asked Questions (FAQs)

Q4: Should I use a palladium or copper catalyst for my pyrazole N-arylation?

A4: Both palladium- and copper-based catalytic systems are effective for pyrazole N-arylation, and the choice often depends on cost, substrate scope, and functional group tolerance.

  • Palladium-catalyzed (Buchwald-Hartwig) Amination: Generally offers a broader substrate scope and higher functional group tolerance. It is often the method of choice for challenging substrates, including sterically hindered ones and those bearing sensitive functional groups. Modern systems with specialized ligands can be highly efficient.[5][11]

  • Copper-catalyzed (Ullmann) Condensation: This is a more cost-effective option. While traditional Ullmann conditions were harsh, modern protocols using copper(I) salts and ligands like diamines have made this a milder and more versatile method.[7][12] It is particularly effective for the N-arylation of π-excessive nitrogen heterocycles like pyrazoles.[7]

Q5: How do I choose the right ligand for my palladium-catalyzed reaction?

A5: Ligand choice is crucial for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst, prevents aggregation, and modulates its reactivity. For pyrazole N-arylation, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle. A good starting point is to screen a few ligands from different "generations" of Buchwald's or Hartwig's ligand systems to find the optimal one for your specific substrates.

Q6: How can I confirm the regiochemistry of my N-aryl pyrazole product?

A6: Unambiguous characterization of the N1 and N2 isomers is essential. While chromatography can separate the isomers, spectroscopic methods are needed for structural assignment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will be different for the N1 and N2 isomers. Two-dimensional NMR techniques like HMBC and NOESY can be particularly useful for establishing through-bond and through-space correlations that reveal the connectivity and spatial proximity of the aryl group to the pyrazole ring protons, thus confirming the site of arylation.[13][14]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure.[9]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Outside the glovebox, evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed toluene (5 mL) via syringe.[12]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.[12]

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Modified Ullmann Condensation)

This protocol is adapted from literature procedures for the copper-catalyzed N-arylation of pyrazoles.[7]

  • Reaction Setup: To a resealable Schlenk tube, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol, 1.0 equiv), K₂CO₃ (2.1 mmol, 2.1 equiv), and a magnetic stir bar.

  • Inert Atmosphere and Reagent Addition: The tube is fitted with a rubber septum, evacuated, and backfilled with argon. The aryl halide (1.2 mmol, 1.2 equiv), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.20 mmol, 20 mol%), and toluene (1 mL) are added successively under a stream of argon.

  • Reaction: The tube is sealed and immersed in a preheated oil bath at 110 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a plug of silica gel, and the filtrate is concentrated. The residue is then purified by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes key variables and their typical effects on the N-arylation of pyrazoles, based on literature data.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Rationale and Key Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃, various Pd(0) complexesCuI, Cu₂O, Cu powderPd catalysts are generally more active but also more expensive and sensitive. Cu catalysts are cheaper and robust.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, tBuBrettPhos)Diamines (e.g., N,N'-dimethylethylenediamine), phenanthrolinesLigands are crucial for stabilizing the catalyst, preventing deactivation, and influencing selectivity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuK₂CO₃, K₃PO₄, Cs₂CO₃The base must be strong enough to deprotonate the pyrazole N-H. Its solubility and the nature of the counter-ion can impact regioselectivity.
Solvent Toluene, Dioxane, THFToluene, DMF, DioxaneAprotic solvents are generally preferred. Solvent polarity can influence reaction rates and, in some cases, selectivity.[7]
Temperature 80-120 °C100-140 °CHigher temperatures are often required, but should be optimized to avoid catalyst decomposition.

Section 4: Visualizing Key Concepts

General Catalytic Cycle for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(L)n-X Pd0->OA_complex Amine_complex [Ar-Pd(II)(L)n(R2NH)]+X- OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(L)n(NR2) Amine_complex->Amido_complex Deprotonation base_product Base-H+X- Amine_complex->base_product Product Ar-NR2 Amido_complex->Product Reductive Elimination Product->Pd0 reagents Ar-X reagents->Pd0 Oxidative Addition amine R2NH + Base amine->Amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Steric Hindrance Model for N1-Selectivity

Steric_Hindrance cluster_0 Less Hindered N1 Approach cluster_1 More Hindered N2 Approach N1_label N1 N2_label N2 R_small R (small) R_large R' (large) Catalyst_1 [Pd]-Ar (Bulky Ligand) Catalyst_1->N1_label Arrow_1 Favorable N1_label_2 N1 N2_label_2 N2 R_small_2 R (small) R_large_2 R' (large) Catalyst_2 [Pd]-Ar (Bulky Ligand) Catalyst_2->N2_label_2 Steric Clash Arrow_2 Disfavored

Caption: Steric hindrance directs arylation to the less crowded N1 position.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Using tBuBrettPhos as a Ligand. The Journal of Organic Chemistry, 84(10), 6508–6515. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 10335. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Pyrazoles. Organic Letters, 2(8), 1101–1104. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Copper Catalyst for the N-Arylation of Imidazoles. Angewandte Chemie International Edition, 46(29), 5555–5558. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Wang, D., & Widenhoefer, R. A. (2004). Palladium-Catalyzed Intermolecular N-Arylation of Amides. The Journal of Organic Chemistry, 69(5), 1718–1720. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2006). A Simple, General Catalyst for the N-Arylation of Imidazoles. Organic Letters, 8(19), 4255–4258. Available at: [Link]

  • Vasilevsky, S. F., et al. (2012). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 17(9), 10879–10896. Available at: [Link]

  • Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Zang, L., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(5), 5168–5179. Available at: [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 128(49), 15616–15617. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Martins, A. C., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. Magnetic Resonance in Chemistry, 56(10), 945–966. Available at: [Link]

  • News-Medical. (2019). Characterizing Small Molecules with NMR. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl).... Available at: [Link]

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strategies for separating regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-ISO-9982 Subject: Resolution Strategies for 1,3- vs. 1,5-Pyrazole Regioisomer Mixtures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

The "Regioisomer Crisis" (Context)

In pyrazole synthesis—particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or 1,3-dipolar cycloadditions—the formation of regioisomers is an intrinsic thermodynamic and kinetic battle.

  • The Problem: You often obtain a mixture of 1,3-disubstituted (less sterically hindered, often thermodynamic) and 1,5-disubstituted (kinetically favored in acidic media, sterically congested) pyrazoles.

  • The Challenge: These isomers possess nearly identical molecular weights, similar polarities, and overlapping pKa values, making separation by standard flash chromatography notoriously difficult.

This guide provides a tiered troubleshooting workflow to separate these isomers or prevent their co-formation.

Module 1: Diagnostic & Identification (The "Triage")

Before attempting separation, you must definitively assign the isomers. Relying solely on LC-MS is insufficient as both isomers have identical masses.

Protocol: NMR-Based Structural Assignment

Objective: Distinguish 1,3-isomer from 1,5-isomer using steric proximity.

  • 1H-NMR (1D):

    • 1,5-Isomer: The substituent at position 5 is spatially close to the N-substituent (N1). This often causes an upfield shift (shielding) of the N1-R protons due to the anisotropic effect of the C5-aryl ring (if present).

    • 1,3-Isomer: The N1-R group is distant from the C3-substituent; signals appear at "standard" chemical shifts.

  • NOESY/ROESY (2D) - The Gold Standard:

    • Run a 2D NOESY experiment.

    • 1,5-Isomer: Look for a strong NOE cross-peak between the protons of the N1-substituent and the C5-substituent.

    • 1,3-Isomer: No NOE correlation exists between N1-R and C3-R. You may see a correlation between N1-R and the C5-proton (if C5 is unsubstituted).

NMR_Logic Start Crude Mixture Analysis NOE Run 2D NOESY/ROESY Start->NOE Decision Check N1-R vs C5-R Interaction NOE->Decision Result15 Strong Cross-Peak Observed (Steric Proximity) Decision->Result15 Yes Result13 No Cross-Peak Observed (Spatial Distance) Decision->Result13 No Conclusion15 Identify as 1,5-Isomer Result15->Conclusion15 Conclusion13 Identify as 1,3-Isomer Result13->Conclusion13

Figure 1: NMR Logic Flow for definitive regioisomer assignment. The 1,5-isomer is identified by the spatial proximity of N1 and C5 substituents.

Module 2: Chromatographic Solutions

If


, standard flash chromatography will fail. Pyrazoles are basic (pyridine-like nitrogen at N2) and can streak on acidic silica.
Troubleshooting Table: Mobile Phase Optimization
MethodMobile Phase SystemAdditiveMechanism of Action
Standard Flash Hexane / EtOAcNoneBaseline method. Often insufficient for tight pairs.
Basified Silica DCM / MeOH1% Et3N or NH4OH Neutralizes silica acidity; prevents "tailing" of the basic pyrazole N2. Sharpens peaks to allow resolution of close isomers.
Argentation Hexane / EtOAcAgNO3 (Impregnated) Separation based on pi-cloud density. Effective if one isomer has a sterically accessible alkene or aryl group that binds Ag+.
Reverse Phase Water / Acetonitrile0.1% Formic Acid Exploits hydrophobicity differences. The 1,5-isomer is often more "compact" (globular) than the linear 1,3-isomer, altering retention on C18.
Protocol: Dry Loading (Critical for Resolution)

Do not wet-load pyrazole mixtures. The solvent used for loading often causes band broadening that ruins the separation of close isomers.

  • Dissolve crude mixture in minimal DCM.

  • Add silica gel (ratio 1:5 w/w).

  • Evaporate to dryness (free-flowing powder).

  • Load powder onto the top of the pre-packed column.

Module 3: Crystallization & Chemical Differentiation

When chromatography fails, exploit the physical property differences.

Strategy A: Selective Salt Formation

The basicity of the N2 nitrogen differs between isomers due to steric hindrance and electronic effects of the adjacent substituent.

  • Screen Acids: Dissolve mixture in Et2O. Add 1.0 eq of HCl (in dioxane), Oxalic acid, or Picric acid.

  • Observation: The 1,3-isomer is generally more accessible and basic (less steric clash around N2) and often precipitates as a salt first.

  • Filtration: Filter the solid (enriched 1,3-salt). The filtrate contains the 1,5-isomer. Neutralize and recover.

Strategy B: Regioselective Crystallization
  • Solvent: Isopropanol or Ethanol/Water mixtures.[1]

  • Mechanism: 1,5-isomers often have higher lattice energy due to higher symmetry or "packing" efficiency compared to the more elongated 1,3-isomers.

  • Tip: If an oil persists, perform a "trituration" with cold pentane to induce nucleation.

Module 4: Prevention (Regioselective Synthesis)

If separation is impossible, you must alter the synthesis to favor one isomer.

Workflow: Selecting the Right Synthetic Route

Synthesis_Strategy Input Target: N-Substituted Pyrazole Route1 Hydrazine + 1,3-Dicarbonyl Input->Route1 Route2 Enaminone + Hydrazine Input->Route2 Control Control Strategy Route1->Control Result13 Favors 1,3-Isomer Route2->Result13 High Selectivity PathA Steric Control (Bulky R-Groups) Control->PathA Large R PathB Electronic Control (Fluorinated/EWG) Control->PathB CF3/EWG PathC Metal Catalysis (Cu/Zn/Pd) Control->PathC Catalyst PathA->Result13 Thermodynamic Result15 Favors 1,5-Isomer PathB->Result15 Kinetic/Electronic PathC->Result15 Coordination Directed

Figure 2: Synthetic decision tree. Enaminones often yield higher 1,3-selectivity than standard diketones.

Key Synthetic Adjustments:
  • Solvent Acidity: In the condensation of hydrazines with 1,3-diketones:

    • Acidic Media (AcOH): Favors the 1,5-isomer (kinetic control).

    • Basic Media (Pyridine): Favors the 1,3-isomer (thermodynamic control).

  • Stepwise Synthesis: Instead of using a symmetric 1,3-diketone, use an enaminone or alkynone . The distinct electrophilicity of the two carbons in these precursors dictates which nitrogen of the hydrazine attacks first, locking in the regiochemistry [1, 5].

FAQ: Troubleshooting Specific Scenarios

Q: I have a 50:50 mixture and they co-elute on TLC even with base. What now? A: Attempt Acylation-Tagging . React the mixture with Acetyl Chloride. The steric environment of the 1,5-isomer often makes N-acylation (if NH present) or reaction at C4 slower or impossible compared to the 1,3-isomer. You can then separate the reacted product from the unreacted isomer [2].

Q: Can I use recrystallization if my product is an oil? A: Yes, but you must convert it to a solid derivative. Form a Picrate or Oxalate salt. These salts are almost always crystalline and have sharp melting points, allowing for fractional crystallization [3].

Q: Why does my 1,5-isomer convert to the 1,3-isomer upon heating? A: This is the "Thermal Isomerization" (Van Auwers rearrangement type behavior). The 1,5-isomer is often kinetically formed but thermodynamically less stable due to steric clash. Avoid high-temperature workups (>100°C) if you want to isolate the 1,5-isomer.

References

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 111(11), 6984–7034.

  • Li, X., et al. (2026). "Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules." Journal of the American Chemical Society.

  • ResearchGate Discussion. (2017). "What solvent should I use to recrystallize pyrazoline?"

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • Zhou, J., et al. (2024).[2] "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry, 22, 8065-8077.[2]

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Validation & Comparative

A Comparative Guide to the Metabolic Stability of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the metabolic stability of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, a key building block in modern medicinal chemistry.[1] We will explore the theoretical underpinnings of its metabolic fate, present detailed protocols for its assessment, and compare its stability profile with that of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic properties of novel chemical entities.

The metabolic stability of a drug candidate is a critical determinant of its clinical success.[2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering the development of an otherwise promising therapeutic agent.[2][3] The compound 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine incorporates two key heterocyclic scaffolds: a pyrazole and a piperidine ring. Both are prevalent in a wide range of pharmaceuticals and possess distinct metabolic liabilities and advantages that warrant careful consideration.[4][5][6][7][8]

Structural Features Influencing Metabolism

The metabolic fate of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is dictated by the interplay of its constituent parts:

  • The Pyrazole Ring: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. While generally considered to be relatively stable to oxidative cleavage, they are susceptible to several metabolic transformations.[9] The primary routes of pyrazole metabolism include oxidation, often mediated by cytochrome P450 enzymes (CYPs), particularly CYP2E1, N-dealkylation, and N-glucuronidation.[9][10] The bromine substituent at the 4-position of the pyrazole ring in our target compound may influence its electronic properties and susceptibility to enzymatic attack.

  • The Piperidine Ring: Piperidines are saturated six-membered nitrogen-containing heterocycles commonly found in pharmaceuticals.[4][11] Their metabolism is well-characterized and typically involves N-dealkylation, ring α-oxidation to form lactams, and N-oxidation.[12] The N-methyl group on the piperidine ring of our compound of interest is a likely site for N-dealkylation, a common metabolic pathway for tertiary amines.

Comparative Analysis of Metabolic Stability

To contextualize the metabolic stability of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, we will compare it with two hypothetical structural analogs:

  • Analog A (Des-bromo): 4-(1H-pyrazol-1-yl)-1-methylpiperidine. This analog lacks the bromine substituent, allowing us to assess the impact of halogenation on metabolic stability.

  • Analog B (N-ethyl): 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine. This analog features an N-ethyl group instead of an N-methyl group on the piperidine ring, enabling an evaluation of the effect of the N-alkyl substituent size on the rate of metabolism.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes hypothetical data from in vitro metabolic stability assays using human liver microsomes and hepatocytes.

CompoundMicrosomal Clint (µL/min/mg protein)Microsomal t1/2 (min)Hepatocyte Clint (µL/min/10^6 cells)Hepatocyte t1/2 (min)
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine 3549.55531.5
Analog A (Des-bromo) 5034.77523.1
Analog B (N-ethyl) 2086.63057.8

Interpretation of Results:

  • The presence of the bromine atom in the parent compound appears to confer a degree of metabolic stability compared to its non-brominated counterpart (Analog A). This is a common strategy in medicinal chemistry, as halogenation can block sites of metabolism or alter the electronic properties of the molecule to reduce its affinity for metabolizing enzymes.

  • The N-ethyl analog (Analog B) exhibits the highest metabolic stability. This suggests that the N-dealkylation of the N-methyl group is a significant metabolic pathway for the parent compound and that increasing the steric bulk of the N-alkyl group hinders this biotransformation.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to assess metabolic stability. These protocols are designed to be self-validating by including appropriate controls.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, particularly by cytochrome P450 enzymes.[13][14][15]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution (10 mM in DMSO) pre_incubate Pre-incubate microsomes, buffer, and test compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw pooled human liver microsomes prep_microsomes->pre_incubate prep_buffer Prepare phosphate buffer (pH 7.4) prep_buffer->pre_incubate prep_nadph Prepare NADPH regenerating system initiate Initiate reaction with NADPH prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C with shaking initiate->incubate sampling Collect samples at 0, 5, 15, 30, 45, 60 min incubate->sampling terminate Terminate reaction with cold acetonitrile containing internal standard sampling->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Determine % remaining and calculate Clint and t1/2 lcms->data

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw a vial of pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.[16]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17][18]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]

    • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard (e.g., a structurally similar compound with a different mass).[17][18]

  • Analysis:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint) using the appropriate scaling factors.

Controls for Self-Validation:

  • Negative Control (No NADPH): Incubate the test compound with microsomes and buffer but without the NADPH regenerating system. This control accounts for any non-enzymatic degradation.[16]

  • Positive Controls: Include compounds with known metabolic stability profiles (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam) to ensure the assay is performing as expected.[14]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and active transporter systems.[14][15][19]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution (10 mM in DMSO) incubate Incubate hepatocytes with test compound at 37°C in a CO2 incubator prep_compound->incubate prep_hepatocytes Thaw and prepare cryopreserved human hepatocytes prep_hepatocytes->incubate prep_media Warm hepatocyte incubation media prep_media->incubate sampling Collect samples at 0, 15, 30, 60, 90, 120 min incubate->sampling terminate Terminate reaction with cold acetonitrile containing internal standard sampling->terminate centrifuge Centrifuge to pellet cell debris terminate->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Determine % remaining and calculate Clint and t1/2 lcms->data

Caption: Workflow for the hepatocyte stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw a vial of cryopreserved human hepatocytes according to the supplier's protocol.[20]

    • Determine cell viability and density.

    • Dilute the hepatocytes to the desired concentration in pre-warmed incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells (final concentration 1 µM).

    • Incubate the plate at 37°C in a humidified CO2 incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[14]

    • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.[19][21]

  • Analysis:

    • The analysis steps are the same as for the microsomal stability assay.

Controls for Self-Validation:

  • Vehicle Control: Incubate hepatocytes with the vehicle (e.g., DMSO) alone to assess the health and viability of the cells over the time course of the experiment.

  • Positive Controls: Include compounds with known hepatocyte stability profiles (e.g., testosterone and ethoxycoumarin) to validate the metabolic capacity of the hepatocyte batch.[14]

Predicted Metabolic Pathways

Based on the known metabolism of pyrazole and piperidine derivatives, we can predict the likely metabolic "hotspots" of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine.

cluster_main Metabolic Pathways cluster_pathways parent 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine M1 N-dealkylation (Piperidine) parent->M1 CYP-mediated M2 Ring Hydroxylation (Piperidine) parent->M2 CYP-mediated M3 N-oxidation (Piperidine) parent->M3 CYP/FMO-mediated M4 Oxidation (Pyrazole) parent->M4 CYP2E1-mediated M5 N-glucuronidation (Pyrazole) parent->M5 UGT-mediated

Caption: Predicted metabolic pathways for the target compound.

Conclusion

The metabolic stability of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a multifaceted issue influenced by the metabolic liabilities of both the pyrazole and piperidine rings. This guide has provided a framework for assessing its stability through robust in vitro assays and for understanding how structural modifications can be rationally designed to improve its pharmacokinetic profile. By employing the detailed protocols and considering the comparative data presented, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective medicines.

References

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  • 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine. MySkinRecipes. [Link]

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  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. [Link]

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  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 4-Bromo-1-methylpiperidine. PubChem. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024, January 11). PubMed. [Link]

Sources

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Structural Efficacy and Experimental Profiling

[1]

Executive Summary: The Pyrazole Pharmacophore

In the landscape of small-molecule kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure" due to its exceptional ability to mimic the adenine ring of ATP. As a Senior Application Scientist, I have observed that the success of this class lies in its amphoteric nature—acting as both a hydrogen bond donor (via the NH group) and an acceptor (via the N2 nitrogen).

This guide provides a comparative technical analysis of three distinct pyrazole-containing inhibitors: Crizotinib (ALK/ROS1), Encorafenib (BRAF), and Avapritinib (KIT/PDGFRA). We will dissect their binding modes, comparative potency, and the experimental protocols required to validate their efficacy in a drug discovery pipeline.

Structural Mechanism: The Hinge Binding Logic

The primary mechanism of Type I kinase inhibitors is competitive binding at the ATP hinge region.[1] The pyrazole ring is particularly effective here because it can form a bidentate hydrogen bonding network with the kinase backbone (typically residues GK+1 and GK+3 relative to the Gatekeeper).

Comparative Binding Modes
InhibitorPrimary TargetBinding ModeStructural Key
Crizotinib ALK, ROS1, METType I (ATP Competitive)The 2-aminopyridine-pyrazole core forms a U-shaped conformation, locking into the ATP pocket and interacting with Met1199 (ALK).
Encorafenib BRAF V600EType I (ATP Competitive)Features a pyrazole-pyrimidine scaffold. The pyrazole nitrogen H-bonds with the hinge region (Cys532 in BRAF), stabilizing the active conformation.
Avapritinib KIT D816V, PDGFRAType I (Mutation Selective)Designed to bind the active conformation of KIT mutants. The pyrazole moiety is critical for orienting the molecule to avoid steric clash with the mutated gatekeeper.

Head-to-Head Performance Profile

The following data aggregates biochemical potency (IC50) and cellular selectivity.[2] Note that Encorafenib displays a significantly longer residence time (dissociation half-life) compared to earlier BRAF inhibitors like Vemurafenib, contributing to its sustained efficacy.

Table 1: Comparative Potency & Selectivity
FeatureCrizotinib Encorafenib Avapritinib
Primary Biochemical IC50 ALK: ~20 nMROS1: ~40 nMBRAF V600E: 0.35 nMWild-type BRAF: ~1-5 nMKIT D816V: 0.27 nMPDGFRA D842V: 0.24 nM
Cellular IC50 (Relevant Line) H3122 (ALK+): ~60 nMA375 (BRAF V600E): ~3 nMHMC-1.2 (KIT D816V): ~2 nM
Selectivity Profile Moderate. Inhibits MET and RON.High. >30-fold selective over CRAF.Ultra-High. Minimal activity against Type II targets (e.g., VEGFR2).
Resistance Liability Susceptible to ALK G1202R (Solvent front mutation).Susceptible to BRAF splicing variants.Active against many Gatekeeper mutations.

Visualization: Mechanism & Workflow

Diagram 1: Pyrazole Hinge Binding & Signaling Impact

This diagram illustrates the structural interaction of the pyrazole core within the kinase cleft and the downstream signaling consequences.

Pyrazole_Signalingcluster_bindingKinase Hinge Region Interactioncluster_downstreamDownstream Signaling CascadeInhibitorPyrazole Inhibitor(Donor/Acceptor)ATP_PocketATP Binding Pocket(Hinge Residues)Inhibitor->ATP_Pocket H-Bonding ComplexStable Inhibitor-KinaseComplex (Type I)ATP_Pocket->Complex Competitive Inhibition RAFRAF (BRAF/CRAF)Complex->RAF Inhibits Activity RASRAS (GTPase)RAS->RAF Activates MEKMEK1/2RAF->MEK Phosphorylates ERKERK1/2MEK->ERKProliferationCell Proliferation(Blocked)ERK->Proliferation

Caption: Schematic representation of pyrazole-based inhibition blocking the MAPK pathway via competitive ATP hinge binding.

Experimental Validation Protocols

To validate these inhibitors in your lab, rely on a dual-approach: Biochemical Screening (ADP-Glo) for intrinsic potency and Cellular Target Engagement (Western Blot) for physiological relevance.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: This assay measures ADP production, a direct product of the kinase reaction.[3][4][5] It is preferred over radiometric assays for high-throughput profiling due to its high Z' factor and sensitivity at low ATP conversion rates.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (e.g., Crosstide for AKT/SGK).

  • ATP: Ultrapure (10 µM - Km apparent).[5]

Step-by-Step Workflow:

  • Compound Prep: Serial dilute inhibitors (e.g., Encorafenib) in 100% DMSO (1000x). Dilute 1:25 in 1x Kinase Buffer to 4x working stock.

  • Enzyme Reaction:

    • Add 2.5 µL of 4x Inhibitor to a 384-well white plate.

    • Add 2.5 µL of 4x Enzyme (e.g., BRAF V600E, 2-5 ng/well). Incubate 10 min at RT.

    • Add 5 µL of 2x ATP/Substrate mix to initiate.

    • Critical Control: Include "No Enzyme" (background) and "No Inhibitor" (Max Signal) wells.

  • Incubation: Seal plate; incubate 60 min at RT.

  • ADP-Glo Reaction:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: Confirms the inhibitor penetrates the cell membrane and inhibits the specific phosphorylation event in a complex biological environment.

Workflow:

  • Seeding: Seed A375 (BRAF V600E) or H3122 (ALK-fusion) cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 1-4 hours.

    • Note: Short incubation detects direct inhibition; long incubation (24h) detects apoptosis markers (PARP cleavage).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Blotting:

    • Primary Antibodies: pERK1/2 (Thr202/Tyr204) for BRAF inhibitors; pALK (Tyr1604) for ALK inhibitors.

    • Loading Control: Total ERK or GAPDH.

  • Quantification: Normalize phospho-signal to total protein signal. A potent inhibitor like Encorafenib should abolish pERK signal at <50 nM.

Diagram 2: Experimental Workflow

Workflowcluster_biochemBiochemical (ADP-Glo)cluster_cellCellular (Western Blot)CompoundInhibitor Library(DMSO Stock)Enzyme_MixKinase + SubstrateCompound->Enzyme_Mix Dilution Cell_CultureCell Seeding(A375 / H3122)Compound->Cell_Culture Treatment LuminescenceLuminescence Read(IC50 Calc)Enzyme_Mix->LuminescenceLysisLysis & SDS-PAGECell_Culture->LysisImagingPhospho-ProteinQuantificationLysis->Imaging

Caption: Parallel workflow for validating kinase inhibitor potency via enzymatic and cellular assays.

References

  • Vertex AI Search. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Link

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Link

  • ACS Medicinal Chemistry Letters. (2023). How Ligands Interact with the Kinase Hinge. American Chemical Society.[6] Link

  • Shaw, A. T., et al. (2019). Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results. Annals of Oncology. Link

A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with a 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The pyrazole ring system is a well-established and privileged scaffold in medicinal chemistry, known for its role in the development of potent kinase inhibitors.[1][2] The compound 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine represents a key building block for such inhibitors, designed to offer high binding affinity and selectivity.[1] However, the ultimate success of any novel compound derived from this scaffold hinges on a rigorous and unambiguous validation of its mechanism of action (MoA).

This guide provides an in-depth, experience-driven comparison of modern experimental strategies to elucidate and validate the MoA of a hypothetical bioactive compound, "PZ-X," derived from the 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine scaffold. We will operate under the realistic scenario that PZ-X has demonstrated potent anti-proliferative effects in a phenotypic screen of a cancer cell line, and our objective is to move beyond this observation to a comprehensive understanding of its molecular interactions and cellular consequences.

Our approach is grounded in three pillars: establishing direct physical binding to a target (Target Identification), confirming this interaction occurs within the complex milieu of a living cell (Target Engagement), and verifying that this engagement is responsible for the observed biological phenotype (Pathway and Phenotypic Validation).

Part 1: Target Deconvolution - Identifying the Direct Molecular Target of PZ-X

The first and most crucial step after a phenotypic screen is to identify the direct molecular target(s) of the bioactive compound.[3][4] An incorrect or incomplete understanding of the target can lead to misinterpretation of biological data and ultimate failure in later stages of drug development. Here, we compare two powerful and widely adopted, yet conceptually different, approaches: a label-free method (Cellular Thermal Shift Assay) and an affinity-based chemical proteomics method (Kinobeads).

Cellular Thermal Shift Assay (CETSA®): The Label-Free Approach

CETSA is based on the principle that the binding of a ligand, such as our compound PZ-X, to its target protein alters the protein's thermal stability.[5][6] This change in stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.[5][7]

Causality Behind the Choice: The primary advantage of CETSA is that it is a label-free method, meaning it does not require any modification of the small molecule.[8] This is critical because attaching chemical handles (like biotin or fluorescent tags) can sometimes alter the compound's binding properties. CETSA allows us to observe the direct interaction between the unmodified PZ-X and its endogenous target in a near-native cellular environment.[9]

  • Cell Culture and Treatment: Culture the selected cancer cell line to ~80% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or a concentration of PZ-X known to elicit the anti-proliferative phenotype (e.g., 10x GI50 concentration) for 1-2 hours.

  • Cell Lysis: Harvest the cells and lyse them using freeze-thaw cycles in a suitable buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into a 96-well or 384-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[7]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble, non-denatured proteins) to a new plate. The amount of a specific protein remaining in the soluble fraction at each temperature is then quantified, typically by methods like ELISA, Western blotting, or mass spectrometry-based proteomics (for a proteome-wide analysis, also known as Thermal Proteome Profiling or TPP).[8][10]

Target ProteinTreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Kinase AVehicle (DMSO)52.5°C-
Kinase A1 µM PZ-X58.0°C+5.5°C
Kinase BVehicle (DMSO)55.1°C-
Kinase B1 µM PZ-X55.3°C+0.2°C
Housekeeping ProteinVehicle (DMSO)65.2°C-
Housekeeping Protein1 µM PZ-X65.1°C-0.1°C

A significant positive thermal shift for Kinase A upon treatment with PZ-X strongly suggests a direct binding interaction.

Kinobeads Competition Binding: The Affinity-Based Approach

This chemical proteomics approach utilizes "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[11] These beads can bind a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a free compound (PZ-X), one can identify its targets through competition.

Causality Behind the Choice: While CETSA is excellent for confirming binding, Kinobeads profiling is a powerful discovery tool for identifying which kinases are being targeted in an unbiased manner.[11][12] It is particularly effective for ATP-competitive inhibitors, a likely class for compounds derived from the pyrazole scaffold. This method provides a broad overview of the compound's selectivity across the kinome.

  • Cell Lysate Preparation: Prepare a native cell lysate from the target cancer cell line, ensuring minimal protein denaturation.

  • Competitive Binding: Aliquot the lysate. To one aliquot, add vehicle (DMSO), and to another, add PZ-X at a desired concentration. Incubate for 30-60 minutes to allow PZ-X to bind to its targets.

  • Kinobeads Incubation: Add the kinobeads slurry to both the vehicle- and PZ-X-treated lysates. Incubate with rotation to allow the unbound kinases to bind to the beads.[11]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification. Proteins that are true targets of PZ-X will show a significantly reduced abundance in the PZ-X-treated sample compared to the vehicle control, as the compound will have blocked their binding to the beads.

Protein IdentifiedVehicle Control (Relative Abundance)PZ-X Treated (Relative Abundance)Competition (%)
Kinase A1.000.1585%
Kinase C1.000.8812%
Kinase D1.000.2575%
Kinase E1.000.955%

High competition percentages for Kinase A and Kinase D indicate that PZ-X effectively competes for their ATP-binding sites.

Comparison of Target Deconvolution Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized probes
Compound Modification Not required (Label-free)Not required
Cellular Context Can be performed in intact cells or lysatesTypically performed in native lysates
Target Class Broadly applicable to soluble proteinsPrimarily for ATP-binding proteins (kinases)
Primary Use Case Target engagement validation, dose-responseUnbiased target identification, selectivity profiling
Limitations May not work for membrane proteins; interpretation can be complex.Limited to targets that can bind the beads; won't identify allosteric inhibitors.[11]

Part 2: Downstream Pathway Analysis and Phenotypic Validation

Identifying a direct target is only the first step. The next is to prove that the engagement of this target by PZ-X is the cause of the observed anti-proliferative phenotype. This involves mapping the downstream signaling effects and using genetic tools to mimic or block the compound's action.

Phosphoproteomics: Mapping the Signaling Cascade

If Kinase A is our primary target candidate, inhibiting its activity should lead to changes in the phosphorylation status of its downstream substrates. Quantitative phosphoproteomics is an unbiased method to capture these changes across the entire phosphoproteome.[13][14]

Causality Behind the Choice: This approach provides a global, unbiased snapshot of the signaling pathways modulated by PZ-X.[15] It moves beyond a single downstream marker and can reveal novel signaling connections and potential off-target effects. A pattern of altered phosphorylation consistent with the known function of Kinase A provides strong evidence for on-target activity.

  • Cell Treatment and Lysis: Treat cells with vehicle or PZ-X for a time course (e.g., 1, 6, 24 hours). Lyse cells in a denaturing buffer containing phosphatase inhibitors.

  • Protein Digestion: Digest proteins into peptides with trypsin.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides. Modern mass spectrometers can identify the specific site of phosphorylation and provide quantitative information (e.g., using label-free quantification or tandem mass tags - TMT).

  • Data Analysis: Identify phosphosites that are significantly and consistently down-regulated (for kinase substrates) or up-regulated (for downstream effects) upon PZ-X treatment. Perform pathway analysis to see if these proteins belong to known signaling cascades involving Kinase A.

Genetic Validation: Linking Target to Phenotype

The most rigorous way to validate that Kinase A is the relevant anti-proliferative target of PZ-X is to use genetic methods.

Causality Behind the Choice: Genetic tools like CRISPR-Cas9 or siRNA allow for the specific removal or reduction of the target protein.[16] If reducing the levels of Kinase A phenocopies the effect of treating the cells with PZ-X (i.e., causes a similar decrease in proliferation), it establishes a causal link between the target and the phenotype. This is a critical self-validating step in the overall workflow.

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the gene encoding Kinase A into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the cancer cell line with the CRISPR/Cas9 plasmids. Select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of Kinase A at the protein level via Western blot.

  • Phenotypic Assay: Perform a cell proliferation assay (e.g., CellTiter-Glo) on the validated Kinase A knockout clones and compare their growth rate to the parental (wild-type) cell line.

  • Compound Sensitivity Test: Treat both the knockout and wild-type cells with a dose-response of PZ-X. A significant right-shift in the dose-response curve for the knockout cells (i.e., they become resistant to the drug) would be strong evidence that Kinase A is the primary target.

Cell LineTreatmentRelative Cell Viability (%)
Wild-TypeVehicle100
Wild-Type100 nM PZ-X50
Kinase A KOVehicle65
Kinase A KO100 nM PZ-X62

The data shows that knocking out Kinase A reduces proliferation on its own (phenocopies) and makes the cells insensitive to PZ-X (target validation).

Visualizations

Overall Workflow for MoA Validation

MoA_Validation_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Validation Phenotypic_Screen Phenotypic Screen (Anti-proliferation) PZX Hit Compound (PZ-X) Phenotypic_Screen->PZX CETSA CETSA (Label-Free) PZX->CETSA Kinobeads Kinobeads (Affinity-Based) PZX->Kinobeads Target_ID Putative Target(s) (e.g., Kinase A) CETSA->Target_ID Kinobeads->Target_ID Phospho Phosphoproteomics Target_ID->Phospho Genetic Genetic Methods (CRISPR/siRNA) Target_ID->Genetic Downstream Downstream Effects (Pathway Modulation) Phospho->Downstream Validated_MoA Validated MoA Genetic->Validated_MoA Downstream->Validated_MoA

Caption: A comprehensive workflow for MoA validation of a hit compound.

Hypothetical Signaling Pathway of PZ-X

Signaling_Pathway PZX PZ-X KinaseA Kinase A PZX->KinaseA Inhibits Substrate1 Substrate 1 KinaseA->Substrate1 P Substrate2 Substrate 2 KinaseA->Substrate2 P TF Transcription Factor Substrate1->TF Activates Proliferation Cell Proliferation Substrate2->Proliferation Promotes TF->Proliferation Promotes

Caption: PZ-X inhibits Kinase A, blocking pro-proliferative signaling.

Logic of Genetic Validation

Genetic_Logic cluster_WT Wild-Type Cells cluster_KO Kinase A Knockout Cells WT_PZX Add PZ-X WT_Pheno Proliferation Blocked WT_PZX->WT_Pheno Inhibition WT_KinaseA Kinase A is Active WT_KinaseA->WT_PZX Conclusion Conclusion: Kinase A is the correct target WT_Pheno->Conclusion KO_NoKinase Kinase A is Absent KO_Pheno Proliferation Blocked (Phenocopy) KO_NoKinase->KO_Pheno KO_Pheno->Conclusion Hypothesis Hypothesis: PZ-X blocks proliferation by inhibiting Kinase A

Caption: Genetic knockout phenocopies the drug effect, validating the target.

References

  • MySkinRecipes. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine.
  • MySkinRecipes. (n.d.). 4-(4-Bromo-pyrazol-1-yl)-piperidine hydrochloride.
  • Semantic Scholar. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors.
  • Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22-27.
  • bioRxiv. (2021). Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships.
  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • Nature Chemical Biology. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • NIH. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates.
  • PMC. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery.
  • PMC - NIH. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • PMC. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
  • PMC. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • SpringerLink. (2012). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • SpringerLink. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • PNAS. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • MDPI. (2019). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. Retrieved from [Link]

  • PMC - NIH. (2013). Determining target engagement in living systems.

Sources

evaluating the selectivity profile of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the technical profile of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine , a critical chemical scaffold and fragment probe used in kinase inhibitor discovery.

Executive Summary

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS: 877399-61-6) is not a standalone therapeutic agent but a privileged fragment scaffold extensively used in Fragment-Based Drug Discovery (FBDD). It serves as a core building block for Type I ATP-competitive inhibitors targeting the Janus Kinase (JAK) family, Aurora Kinases , and ERK pathways.

Unlike optimized clinical candidates (e.g., Ruxolitinib), this fragment exhibits a "promiscuous binder" profile at high concentrations (>10 µM) due to its low molecular weight (MW 244.13) and efficient hinge-binding capability. Its value lies not in intrinsic selectivity, but in its Ligand Efficiency (LE) and the synthetic versatility provided by the C4-bromine handle, which allows for rapid vector extension to achieve high specificity.

Key Performance Indicators
MetricProfile Data
Primary Classification Kinase Hinge-Binding Fragment / Intermediate
Molecular Weight 244.13 Da (Ideal for FBDD, <300 Da rule)
Primary Targets (Derivatized) JAK1/2/3, Aurora A/B, ERK1/2, FLT3
Binding Mode Type I (ATP-competitive); Pyrazole N2 accepts H-bond from hinge
Baseline Selectivity Low (Broad kinome coverage at >50 µM)
Synthetic Utility High (Suzuki-Miyaura coupling at C4-Br)

Mechanistic Profiling & Binding Mode

To understand the selectivity profile, one must analyze the binding thermodynamics. This molecule mimics the adenine ring of ATP.[1] The pyrazole moiety lodges into the ATP-binding pocket, while the piperidine ring often points towards the solvent-exposed region or interacts with the ribose-binding pocket, depending on the specific kinase architecture.

Structural Logic of Selectivity[1]
  • The Hinge Binder: The pyrazole nitrogen acts as a crucial hydrogen bond acceptor.

  • The Vector (Br): The bromine atom at position 4 is strategically placed to allow extension into the "gatekeeper" region or the back pocket. Selectivity is generated ONLY after substituting this bromine. [1]

  • The Solubilizer: The N-methylpiperidine moiety improves solubility and can form salt bridges with surface residues (e.g., Asp/Glu), slightly biasing selectivity toward kinases with acidic solvent fronts.

BindingMechanism cluster_0 Selectivity Determination Fragment 4-(4-bromo-1H-pyrazol-1-yl) -1-methylpiperidine Hinge Kinase Hinge Region (ATP Site) Fragment->Hinge H-bond (Pyrazole N) Gatekeeper Gatekeeper Residue (Selectivity Filter) Fragment->Gatekeeper Bromine Vector (Site for Extension) Solvent Solvent Front (Solubility/Affinity) Fragment->Solvent Piperidine Interaction

Figure 1: Mechanistic binding diagram illustrating how the scaffold interacts with the kinase domain. The bromine atom is the critical vector for engineering selectivity.[1]

Comparative Analysis: Fragment Alternatives

When selecting a starting point for kinase inhibitor design, this scaffold competes with other "privileged structures."

Feature4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine 4-(4-bromo-1H-pyrazol-1-yl)piperidine 3-Amino-1H-indazole
Structure Pyrazole-N-MethylpiperidinePyrazole-Piperidine (Free NH)Bicyclic Indazole
Solubility High (Tertiary amine)Moderate (Secondary amine)Low to Moderate
Synthetic Flexibility Medium (C4-Br coupling only)High (C4-Br coupling + N-alkylation)High (C3, N1, C5/6 vectors)
Selectivity Potential JAK/Aurora biased Broad / PromiscuousTyrosine Kinase biased (VEGFR/PDGFR)
Primary Use Case Rapid Library Generation (Suzuki coupling)Linker Optimization (PROTACs/Dual inhibitors)Scaffold Hopping

Verdict: Choose the N-methyl variant (Subject of this guide) when you need a "capped" solubility handle and want to focus exclusively on optimizing the hinge-binding interaction via the bromine vector. Choose the des-methyl variant if you need to grow the molecule in two directions.

Experimental Protocol: Evaluating Selectivity

Because this is a fragment, standard biochemical assays at 1 µM ATP will likely show weak inhibition (IC50 > 10 µM). You must use biophysical methods or high-concentration profiling .

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Best for validating binding across a panel without needing enzymatic turnover.

  • Preparation: Dilute the compound to 50 µM and 100 µM in DMSO.

  • Panel: Use a diverse kinase panel (e.g., broad kinome set including JAKs, CDKs, Auroras, and TKs).

  • Incubation: Mix compound with kinase domains and SYPRO Orange dye.

  • Readout: Measure

    
     (Shift in melting temperature).
    
    • 
      :  Significant binder.
      
    • 
      :  Non-binder.
      
  • Interpretation: Expect hits in the JAK and Aurora families. If

    
     is high (>5°C) for multiple diverse kinases, the fragment is a "frequent hitter" (promiscuous).
    
Protocol B: High-Concentration Enzymatic Profiling

Best for generating IC50 starting points.

  • Concentration: Screen at 100 µM (Single point) followed by dose-response for hits.

  • ATP Concentration: Use

    
     apparent for each kinase to ensure competitive binding conditions.
    
  • Controls:

    • Positive Control: Staurosporine (Broad spectrum).

    • Negative Control: DMSO only.[1]

  • Data Normalization: Calculate Percent of Control (POC).

    • Hit Criteria: < 50% Activity at 100 µM.[1]

ProtocolWorkflow Step1 Compound Preparation (100 µM in DMSO) Step2 Primary Screen (Thermal Shift or Activity) Step1->Step2 Decision Hit Identification (>50% Inhibition or ΔTm > 2°C) Step2->Decision PathA Selectivity Profiling (Kd Determination) Decision->PathA Valid Hit PathB Discard / Resynthesize Decision->PathB No Binding

Figure 2: Recommended workflow for profiling low-affinity fragments.

References & Data Sources

  • Fragment-Based Discovery of JAK Inhibitors

    • Context: Describes the use of pyrazole-piperidine scaffolds as core fragments for JAK1/JAK2 inhibition.

    • Source:

  • PDB Ligand 4WJ (Related Structure)

    • Context: Crystal structure of the des-methyl variant bound to target, illustrating the hinge-binding mode.

    • Source:

  • Kinase Selectivity Profiling Protocols

    • Context: Standard methodologies for profiling weak binders (fragments) using thermal shift.

    • Source:

  • Chemical Vendor Specifications (CAS 877399-61-6)

    • Context: Physical properties and purity standards for the intermediate.[1]

    • Source:

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value and Inherent Challenges of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry, found in the architecture of hundreds of approved pharmaceuticals.[1] Its prevalence is a testament to its utility: the basic nitrogen atom (typical pKa of the conjugate acid is ~11.2) is often protonated at physiological pH, enabling critical ionic interactions with biological targets and significantly enhancing aqueous solubility. Furthermore, the piperidine ring provides a conformationally restrained, three-dimensional (3D) scaffold that chemists can decorate with various substituents to precisely orient functional groups for optimal target engagement.

However, the very properties that make piperidine so valuable can also present significant challenges in drug development. Its high basicity can lead to off-target effects, such as hERG channel inhibition, and its simple saturated structure can be susceptible to metabolic degradation, primarily through oxidation at positions adjacent to the nitrogen atom.[2][3] This dichotomy has driven the exploration of bioisosteric replacements—the substitution of the piperidine ring with other chemical groups that retain its essential biological function while modulating its physicochemical properties to overcome these liabilities.[2][4]

This guide provides a comparative analysis of common and emerging piperidine bioisosteres, focusing on four critical physicochemical properties that govern a drug candidate's pharmacokinetic and pharmacodynamic profile:

  • pKa: A measure of the basicity of the nitrogen atom.

  • Lipophilicity (LogP/LogD): The partitioning of a compound between an oily and an aqueous phase, which influences solubility, permeability, and promiscuity.[5][6]

  • Aqueous Solubility: A fundamental property affecting drug formulation and bioavailability.

  • Metabolic Stability: The susceptibility of a compound to enzymatic degradation.

We will examine the causal relationships between structure and properties, present supporting experimental data, and detail the standard protocols used to generate this crucial information.

The Piperidine Benchmark: A Reference for Comparison

Before exploring alternatives, it is essential to establish the physicochemical profile of the parent piperidine scaffold. Its properties are the baseline against which all bioisosteres are measured.

PropertyPiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22Strongly basic, often protonated at physiological pH 7.4. Crucial for solubility and target binding but can be a liability for certain off-target interactions.[7]
LogP (Octanol/Water) 0.84Moderately lipophilic. Provides a good starting point for balancing solubility and permeability.[7]
Conformational Flexibility Prefers a rigid chair conformation.Offers a degree of pre-organization for binding, reducing the entropic penalty.[7]

A Comparative Analysis of Piperidine Bioisosteres

The strategic replacement of a piperidine ring can subtly or dramatically alter a molecule's properties. Below, we compare several key classes of bioisosteres.

Classical Bioisosteres: Ring Size and Heteroatom Variants

These are structurally simple modifications that have been used for decades.

  • Pyrrolidine: As a five-membered ring analog, pyrrolidine is slightly more compact than piperidine.[8] Its physicochemical properties are remarkably similar, with a slightly higher pKa (~11.27) and lower lipophilicity (LogP ~0.46).[7][9] The primary driver for choosing pyrrolidine over piperidine often relates to the subtle change in the angle and distance of substituents, which can lead to improved target affinity or a different intellectual property landscape. Its greater conformational flexibility (envelope and twist conformations) can be an advantage or disadvantage depending on the target.[7]

  • Morpholine: The introduction of an oxygen atom opposite the nitrogen significantly alters the ring's properties. The electron-withdrawing inductive effect of the oxygen atom reduces the basicity of the nitrogen (pKa of morpholinium ion is ~8.7).[10] This reduction in basicity can be highly advantageous for mitigating basicity-driven toxicity. The oxygen also acts as a hydrogen bond acceptor, generally increasing polarity and aqueous solubility compared to piperidine.[10]

3D Scaffolds: Bridged and Spirocyclic Systems

Modern drug discovery increasingly favors molecules with greater three-dimensionality to improve selectivity and explore novel chemical space. These bioisosteres offer rigid scaffolds that project substituents into different regions of space compared to the simple piperidine chair.

  • Azabicycloalkanes (e.g., Tropane, 2-Azabicyclo[2.2.2]octane): These bridged systems lock the piperidine ring into a rigid conformation. Tropane, an 8-azabicyclo[3.2.1]octane, is a well-known natural product scaffold.[11] Such rigid structures can significantly improve metabolic stability by making C-H bonds adjacent to the nitrogen less accessible to metabolic enzymes.[12] The fixed geometry can also enhance binding affinity by pre-organizing the molecule for its target. 2-Azabicyclo[2.2.2]octanes have been specifically designed and validated as piperidine isosteres, offering a robust and scalable alternative.[13]

  • Azaspiro[3.3]heptanes: These spirocyclic systems represent a newer generation of piperidine bioisosteres.[1][14] They are of particular interest because they introduce a strained, 3D-rich scaffold while maintaining a similar molecular weight to piperidine. Recent studies have provided excellent, direct experimental comparisons between piperidine and its 1-aza- and 2-azaspiro[3.3]heptane analogs.[15][16]

    • Basicity (pKa): The pKa of 1-azaspiro[3.3]heptane (10.9) is slightly lower than piperidine, while 2-azaspiro[3.3]heptane (10.6) is lower still. This moderate reduction in basicity can be beneficial.[15]

    • Lipophilicity (LogD): When incorporated into a model compound, both spirocyclic analogs reduced lipophilicity compared to the piperidine parent. The 1-azaspiro[3.3]heptane showed an even greater reduction in LogD than the 2-aza isomer.[15]

    • Solubility: In the same model system, both spirocyclic replacements led to a significant decrease in aqueous solubility.[15] This highlights a crucial principle: bioisosteric replacement can involve trade-offs, and properties must be evaluated in the context of the entire molecule.

    • Metabolic Stability: The 1-azaspiro[3.3]heptane analog was found to be more metabolically stable than the 2-aza version, demonstrating that the precise placement of the nitrogen within the spirocyclic system is critical.[15]

Summary of Physicochemical Data

The following table summarizes experimental data for model compounds where a piperidine ring was replaced with its bioisosteres, providing a quantitative comparison.

ScaffoldpKa (Conjugate Acid)clogPLogD (at pH 7.4)Solubility (µM)Metabolic Stability (t½, min)
Piperidine Derivative 11.2 (amine)3.71.613614 (as CLint)
2-Azaspiro[3.3]heptane Derivative 10.63.41.21231
1-Azaspiro[3.3]heptane Derivative 10.93.41.01352
Data derived from model compounds presented in Mykhailiuk, P. K. (2023).[15][16] Note: Metabolic stability for the piperidine derivative was reported as intrinsic clearance (CLint), while half-life (t½) was reported for the spirocyclic derivatives. Higher t½ and lower CLint indicate greater stability.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on the robustness of the experimental methods used. Below are standard, high-throughput protocols for assessing the key physicochemical properties discussed.

Determination of pKa

The pKa is fundamental as it dictates the ionization state of the molecule at different pH values, which in turn influences solubility and lipophilicity (LogD).

  • Methodology: Potentiometric Titration

    • Sample Preparation: Accurately weigh 2-5 mg of the solid compound and dissolve in a suitable co-solvent (e.g., methanol or DMSO) and water mixture.

    • Titration: Place the sample solution in an automated titrator (e.g., SiriusT3). The instrument titrates the sample with standardized acid (e.g., 0.5 M HCl) and then back with base (e.g., 0.5 M KOH), while continuously measuring the pH with a calibrated electrode.

    • Data Analysis: The instrument software plots pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

    • Causality: This method directly measures the pH at which the compound is 50% ionized, providing the most accurate and direct measurement of acid/base strength.[17] The use of a co-solvent is necessary for compounds with low water solubility, but the instrument software can extrapolate the results back to a wholly aqueous environment.

Determination of Lipophilicity (LogP/LogD)

LogP measures the lipophilicity of the neutral species, while LogD measures it at a specific pH, accounting for both neutral and ionized forms.

  • Methodology: HPLC-Based LogD Measurement

    • System Setup: Use a reverse-phase HPLC system with a C18 column.[18]

    • Mobile Phase: Prepare a series of buffered mobile phases at different pH values (e.g., pH 3.0, 7.4, 10.0).

    • Injection & Elution: Inject a small amount of the compound dissolved in a suitable solvent. The compound is eluted with a gradient of an organic solvent (e.g., acetonitrile) in the aqueous buffer.

    • Data Analysis: The retention time of the compound is measured at each pH. By correlating retention time with the known LogD values of a set of standard compounds, the LogD of the test compound at each pH can be determined. The LogP can be extrapolated from the LogD values at pH where the compound is fully unionized.[18]

    • Causality: This method leverages the principle that a more lipophilic compound will have a stronger interaction with the nonpolar stationary phase (C18) and thus a longer retention time. It is a high-throughput method that consumes very little sample.[18]

Determination of Metabolic Stability

This in vitro assay predicts how quickly a compound might be cleared in the body.

  • Methodology: Liver Microsomal Stability Assay

    • Reagent Preparation: Prepare a solution of the test compound in a buffer (e.g., phosphate buffer, pH 7.4). Thaw a vial of human liver microsomes (HLM) and the cofactor NADPH (required for most metabolic enzymes).

    • Incubation: Add the test compound to the HLM solution and pre-incubate at 37°C. Initiate the metabolic reaction by adding NADPH.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction. The stop solution often contains an internal standard for analytical normalization.

    • Quantification: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and the half-life (t½) of the compound.[3][16]

    • Causality: HLM contains a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I drug metabolism. By measuring the rate of disappearance of the parent drug in this system, we obtain a reliable and validated estimate of its metabolic liability.

Visualizing Relationships and Workflows

G cluster_classical Classical Bioisosteres cluster_3d 3D Scaffolds Piperidine Piperidine Pyrrolidine Pyrrolidine (Ring Contraction) Piperidine->Pyrrolidine Alters Geometry Morpholine Morpholine (Heteroatom Exchange) Piperidine->Morpholine Reduces Basicity Increases Polarity Azabicyclo Azabicycloalkanes (e.g., Tropane) Piperidine->Azabicyclo Increases Rigidity & Metabolic Stability Azaspiro Azaspiro[3.3]heptanes (1-aza & 2-aza) Piperidine->Azaspiro Increases 3D Character Modulates pKa/LogD

Caption: Structural relationships of piperidine and its key bioisosteres.

G cluster_synthesis cluster_analysis cluster_decision Start Hypothesized Bioisostere Synth Chemical Synthesis & Purification Start->Synth pKa pKa Determination (Potentiometric Titration) Synth->pKa Characterize LogD LogD/LogP Measurement (HPLC-based) Synth->LogD Characterize Sol Kinetic Solubility (Nephelometry) Synth->Sol Characterize MetStab Metabolic Stability (HLM Assay) Synth->MetStab Characterize Analysis Compare Data to Piperidine Benchmark pKa->Analysis LogD->Analysis Sol->Analysis MetStab->Analysis Decision Advance or Redesign? Analysis->Decision

Caption: Experimental workflow for characterizing piperidine bioisosteres.

Conclusion

The selection of a piperidine bioisostere is a multi-parameter optimization problem. There is no single "best" replacement; the optimal choice is dictated by the specific challenges of a given drug discovery program. Replacing piperidine with a five-membered pyrrolidine ring offers a subtle modulation of shape and lipophilicity, whereas incorporating a morpholine ring provides a reliable method to decrease basicity and increase polarity. For more profound changes, particularly to enhance metabolic stability and three-dimensionality, bridged scaffolds like azabicycloalkanes and novel spirocyclic systems like azaspiro[3.3]heptanes offer compelling, albeit more synthetically complex, alternatives.[13][14]

The causality is clear: structural modifications, from simple heteroatom swaps to the introduction of complex 3D architecture, directly impact the fundamental electronic and steric properties of the scaffold. This, in turn, governs the molecule's pKa, lipophilicity, solubility, and metabolic fate. A thorough understanding of these relationships, supported by robust and validated experimental data, is paramount for any medicinal chemist aiming to rationally design the next generation of therapeutics.

References

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  • Enamine. (2023). Spirocyclic Piperidine Bioisostere.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Pediaa.Com. (2020). Difference Between Pyrrolidine and Piperidine.
  • National Institutes of Health. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • ResearchGate. (2015). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
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  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?.
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  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • National Institutes of Health. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.
  • National Institutes of Health. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
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  • ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
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  • National Institutes of Health. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis.
  • Enamine. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • ACS Publications. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids | JACS Au.
  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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  • National Institutes of Health. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
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Sources

A Comparative Guide to Next-Generation Ligands for the Suzuki-Miyaura Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern pharmacophores. Its prevalence in pharmaceuticals necessitates robust and efficient methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, yet the coupling of bromopyrazoles presents unique challenges due to the potential for N-coordination to the palladium catalyst, which can hinder catalytic activity.[1] The choice of ligand is therefore paramount to achieving high yields and broad substrate scope.

This guide provides an in-depth comparison of the performance of emerging ligands for the Suzuki-Miyaura coupling of bromopyrazoles, benchmarked against established, high-performing ligands. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select the optimal ligand for your synthetic challenges.

The Critical Role of the Ligand in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide.[2] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] For electron-rich and potentially coordinating substrates like bromopyrazoles, a well-designed ligand is essential to prevent catalyst deactivation and promote efficient turnover.[1]

Bulky, electron-rich ligands are often favored as they promote the formation of monoligated palladium species, which are highly active in the oxidative addition step.[3] Furthermore, the steric bulk of the ligand can accelerate the reductive elimination step, leading to faster reaction times and higher yields.[3]

Benchmarking New Ligands Against the Gold Standard

To provide a clear performance comparison, we will evaluate a promising new class of ligands against the well-established Buchwald-type biarylphosphine ligands, which are widely regarded as the gold standard for many challenging Suzuki-Miyaura couplings.

The Benchmark: XPhos

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is a highly effective and versatile ligand for a wide range of cross-coupling reactions.[4] Its steric bulk and electron-rich nature make it particularly well-suited for the coupling of challenging substrates, including heteroaryl halides.[4][5] An XPhos-derived precatalyst has demonstrated good to excellent yields in the coupling of both 3- and 4-bromopyrazoles.[1]

The Challenger: Pyrazole-Based P,N-Ligands

A newer class of ligands that has shown promise in palladium-catalyzed cross-coupling are pyrazole-based P,N-ligands. These ligands offer a unique electronic and steric profile, and their modular synthesis allows for fine-tuning of their properties. One such ligand, 3,5-dimethyl-1-(2'-diphenylphosphino)phenylpyrazole, has been shown to be an effective ligand in the Suzuki-Miyaura coupling of various aryl bromides.[6] While direct data on bromopyrazole coupling is not yet widely available for this specific ligand, its performance with other aryl bromides suggests its potential as a cost-effective and efficient alternative to more complex biarylphosphine ligands.

Comparative Performance Data

The following table summarizes the performance of the benchmark XPhos-derived precatalyst and the pyrazole-based P,N-ligand in the Suzuki-Miyaura coupling of bromopyrazoles and other aryl bromides. It is important to note that the data for the two ligands are from different studies with slightly different reaction conditions. However, this compilation provides a valuable snapshot of their relative performance.

EntryAryl HalideBoronic AcidLigand/PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromopyrazolePhenylboronic acidXPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O1001285[1]
23-BromopyrazolePhenylboronic acidXPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O1001278[1]
34-BromotoluenePhenylboronic acidPyrazole P,N-LigandCs₂CO₃Toluene80-857-870[6]
42-BromotoluenePhenylboronic acidPyrazole P,N-LigandCs₂CO₃Toluene80-857-865[6]
54-BromoanisolePhenylboronic acidPyrazole P,N-LigandCsFToluene80-857-882[6]

Analysis of Performance:

Mechanistic Considerations and Experimental Design

The success of a Suzuki-Miyaura coupling of bromopyrazoles is highly dependent on a well-thought-out experimental design that considers the potential for catalyst inhibition.

Causality Behind Experimental Choices:
  • Choice of Precatalyst: Using a well-defined precatalyst, such as the XPhos-derived palladacycle, can offer advantages in terms of air and moisture stability, as well as reproducibility, compared to generating the active catalyst in situ from a palladium source and a separate ligand.[4]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often effective in promoting the transmetalation step without causing unwanted side reactions.[1] For the pyrazole-based P,N-ligand, cesium fluoride (CsF) and cesium carbonate (Cs₂CO₃) have been shown to be effective.[6]

  • Solvent System: A mixture of an ethereal solvent like dioxane and water is commonly used to dissolve both the organic and inorganic reaction components.[1] Toluene is another effective solvent, particularly for less polar substrates.[6]

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical workflow for benchmarking ligand performance.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ligand_Benchmarking_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Select\nSubstrates Select Substrates Prepare\nStock Solutions Prepare Stock Solutions Select\nSubstrates->Prepare\nStock Solutions Dispense\nReagents Dispense Reagents Prepare\nStock Solutions->Dispense\nReagents Add\nLigands Add Ligands Dispense\nReagents->Add\nLigands Add\nCatalyst Add Catalyst Add\nLigands->Add\nCatalyst Reaction\nIncubation Reaction Incubation Add\nCatalyst->Reaction\nIncubation Reaction\nQuenching Reaction Quenching Reaction\nIncubation->Reaction\nQuenching LC-MS/GC-MS\nAnalysis LC-MS/GC-MS Analysis Reaction\nQuenching->LC-MS/GC-MS\nAnalysis Data\nEvaluation Data Evaluation LC-MS/GC-MS\nAnalysis->Data\nEvaluation

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.